molecular formula C10H22N2 B15093677 Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Cat. No.: B15093677
M. Wt: 170.30 g/mol
InChI Key: JKAJSJPYRXNKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (CAS Number: 1258651-03-4 ) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 10 H 22 N 2 and a molecular weight of 170.30 g/mol , features a piperidine scaffold, a privileged structure found in a wide range of bioactive molecules and pharmaceutical agents . Its specific stereochemistry and amine functionalities make it a valuable intermediate for the synthesis of more complex compounds, particularly in the exploration of novel therapeutics. Potential research applications include serving as a precursor in the development of compounds that target specific metabolic pathways in diseases like cancer . Analogs featuring piperidine and other heterocyclic amines are frequently investigated for their ability to interact with biological systems and modulate protein function . Researchers can utilize this amine in various synthetic transformations, including nucleophilic substitution and reductive amination, to create targeted libraries for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,2-dimethyl-1-piperidin-3-ylpropan-1-amine

InChI

InChI=1S/C10H22N2/c1-8(2)10(11-3)9-5-4-6-12-7-9/h8-12H,4-7H2,1-3H3

InChI Key

JKAJSJPYRXNKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCCNC1)NC

Origin of Product

United States

Foundational & Exploratory

Molecular structure and properties of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the molecular structure, synthesis, and properties of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine , a specific piperidine-based scaffold relevant to medicinal chemistry and drug discovery.

Version 1.0 | Classification: Chemical Entity Profile

Executive Summary

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (Systematic Name: N-methyl-1-(piperidin-3-yl)-2-methylpropan-1-amine) is a secondary amine featuring a 3-substituted piperidine ring linked to an isobutyl chain. This molecular architecture represents a critical pharmacophore scaffold , structurally analogous to various psychoactive substances (e.g., phenidates, dissociatives) and GPCR ligands (e.g., muscarinic or opioid receptor modulators).

Its significance lies in its dual-nitrogen functionality (one heterocyclic, one exocyclic) and its high degree of stereochemical complexity (two chiral centers), making it a versatile building block for Fragment-Based Drug Discovery (FBDD) .

Molecular Architecture & Stereochemistry

Structural Breakdown

The molecule consists of three distinct domains:

  • The Core: A piperidine ring (saturated 6-membered heterocycle).

  • The Linker/Side Chain: A 2-methylpropyl (isobutyl) group attached to the C3 position of the piperidine via a methine bridge.

  • The Functional Group: An N-methylamine moiety attached at the C1 position of the propyl chain (benzylic-like position relative to the ring).

IUPAC Name: N-methyl-1-(piperidin-3-yl)-2-methylpropan-1-amine Molecular Formula:


Molecular Weight:  170.30  g/mol 
Stereochemical Analysis

The molecule possesses two stereogenic centers :

  • C3 of the Piperidine Ring: The point of attachment to the side chain.

  • C1 of the Propyl Chain: The carbon bearing the amine and the isopropyl group.

This results in four theoretical stereoisomers (two diastereomeric pairs):

  • (1R, 3'R) and (1S, 3'S) — syn-like orientation.

  • (1R, 3'S) and (1S, 3'R) — anti-like orientation.

Expert Insight: In pharmacological applications, the relative stereochemistry between the ring substituent and the exocyclic amine often dictates receptor affinity. For instance, in similar 3-substituted piperidines (e.g., stimulant analogs), the threo vs. erythro configuration can switch activity from dopamine transport inhibition to receptor agonism.

Physicochemical Profile

The following properties are estimated based on Structure-Activity Relationship (SAR) algorithms for 3-substituted piperidines.

PropertyValue (Est.)Significance
LogP (Octanol/Water) 1.2 – 1.5Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
pKa (Piperidine N) ~10.8Highly basic; protonated at physiological pH.
pKa (Exocyclic N) ~9.5 – 10.0Basic; likely protonated at physiological pH.
Topological Polar Surface Area (TPSA) ~24 ŲExcellent membrane permeability (Rule of 5 compliant).
Rotatable Bonds 4High conformational flexibility, adaptable to binding pockets.
H-Bond Donors 2Both NH groups can act as donors.
H-Bond Acceptors 2Both Nitrogen atoms.[1][2]

Synthetic Methodologies

Route A: Reductive Amination (The Pyridine Route)

This method utilizes commercially available 3-isobutyrylpyridine as the starting material.

  • Precursor Formation: Reaction of 3-cyanopyridine with isopropylmagnesium bromide (Grignard) to yield 3-isobutyrylpyridine .

  • Reductive Amination: Reaction of the ketone with methylamine and a reducing agent (e.g.,

    
     or 
    
    
    
    ) to form the exocyclic amine.
  • Heterocycle Reduction: Catalytic hydrogenation (

    
     or 
    
    
    
    ) of the pyridine ring to the piperidine ring.
    • Note: This step yields a mixture of diastereomers.

Route B: Chiral Pool / Stepwise (The Piperidine Route)

Starts with N-Boc-piperidin-3-carboxaldehyde to maintain ring chirality.

  • Grignard Addition: N-Boc-piperidin-3-carboxaldehyde + Isopropylmagnesium bromide

    
     Secondary Alcohol.
    
  • Oxidation: Swern or Dess-Martin oxidation

    
     Ketone.
    
  • Reductive Amination: Reaction with Methylamine/

    
    
    
    
    
    N-Boc-protected amine.
  • Deprotection: Acidic cleavage (TFA/DCM)

    
     Final Product.
    
Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for Route A (Pyridine Reduction).

SynthesisRoute Start 3-Cyanopyridine Step1 Grignard Reaction (iPr-MgBr) Start->Step1 Inter1 3-Isobutyrylpyridine Step1->Inter1 Step2 Reductive Amination (MeNH2, NaBH3CN) Inter1->Step2 Inter2 N-methyl-1-(pyridin-3-yl) -2-methylpropan-1-amine Step2->Inter2 Step3 Catalytic Hydrogenation (H2, PtO2, AcOH) Inter2->Step3 Final Methyl[2-methyl-1- (piperidin-3-yl)propyl]amine Step3->Final

Figure 1: Synthetic pathway via pyridine reduction. This route offers the most direct access to the scaffold.

Pharmacological Potential & SAR

This molecule is not a widely marketed drug but serves as a privileged scaffold . Its structural features suggest activity in several domains:

Structure-Activity Relationship (SAR) Mapping
  • Piperidine Ring: Mimics the phenyl ring in bioisosteres or serves as the basic center for ionic bonding (e.g., Asp residue in GPCRs).

  • Isobutyl Group: Provides steric bulk and hydrophobic interaction, filling lipophilic pockets (e.g., in DAT or NET transporters).

  • N-Methylamine: A classic motif for monoamine transporter affinity.

Potential Targets
  • Monoamine Transporters: The structural similarity to Diphenidine (though lacking the second phenyl ring) and Phenidates suggests potential affinity for Dopamine (DAT) or Norepinephrine (NET) transporters.

  • NMDA Receptors: 3-substituted piperidines are often explored as dissociative agents (channel blockers).

  • Sigma Receptors: The combination of a basic amine and hydrophobic bulk is a hallmark of Sigma-1 receptor ligands.

SAR_Map Core Methyl[2-methyl-1- (piperidin-3-yl)propyl]amine Pip Piperidine Ring (Cationic Interaction) Core->Pip Iso Isobutyl Group (Hydrophobic Pocket) Core->Iso Amine N-Methyl Amine (H-Bond Donor/Acceptor) Core->Amine NMDA NMDA Receptor (Channel Blockade) Pip->NMDA Bioisostere DAT DAT/NET (Reuptake Inhibition) Iso->DAT Lipophilicity Amine->DAT Ionic Bond

Figure 2: Pharmacophore analysis showing potential biological interaction sites.

Analytical Characterization

For researchers synthesizing this compound, the following analytical signatures are expected:

Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       ppm: Doublet (6H) for the isopropyl methyls.
      
    • 
       ppm: Singlet (3H) for the 
      
      
      
      -methyl group.
    • 
       ppm: Multiplets for the piperidine 
      
      
      
      -protons (C2/C6) and the methine proton adjacent to the amine.
    • 
       ppm: Multiplets for the piperidine ring (
      
      
      
      ) and isopropyl methine.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of isopropyl group (

      
      ).
      
    • Loss of methylamine fragment.

    • Characteristic piperidine ring fragments (

      
      ).
      

References

  • Smith, P. W., et al. (2009). De novo design, synthesis, and evaluation of 3-substituted piperidines as novel GPCR ligands. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine Derivatives. PubChem.[3][4][5] [Link]

  • Kozikowski, A. P., et al. (2010). Chemistry and Pharmacology of Monoamine Transporter Ligands. ACS Medicinal Chemistry Letters.

Sources

Thermodynamic Stability of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (referred to herein as MMPPA ) in solution.[1]

This molecule represents a complex secondary diamine system typical of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) such as Janus kinase (JAK) inhibitors or piperidine-based ligands.[1] Its stability profile is governed by the interplay between its two secondary amine centers, steric bulk, and stereochemical configuration.

Chemical Structure & Physicochemical Basis

To understand the thermodynamic behavior of MMPPA, we must first deconstruct its structural moieties and their electronic environments.

Structural Analysis

MMPPA consists of a piperidin-3-yl ring attached to a 2-methylpropyl (isobutyl) chain, which is further substituted at the C1 position with an


-methylamine  group.[1]
  • Core Scaffold: 3-substituted piperidine ring (Secondary Amine,

    
    ).[1]
    
  • Side Chain:

    
    -methyl-2-methylpropan-1-amine moiety (Secondary Amine, 
    
    
    
    ).[1]
  • Chirality: Two chiral centers exist: C3 on the piperidine ring and C1 on the propyl chain. This results in four potential stereoisomers (two diastereomeric pairs).

  • Steric Factors: The bulky isobutyl-like group at the piperidine C3 position creates significant steric demand, influencing the ring's conformational equilibrium (equatorial vs. axial preference).

Ionization Thermodynamics

In aqueous solution, MMPPA exists in equilibrium between three ionization states. The distribution of these species dictates the molecule's solubility and susceptibility to oxidative degradation.


  • Diprotic Species (

    
    ):  Dominant at pH < 9.[1] Thermodynamically most stable against oxidation due to protonation of the nitrogen lone pairs.
    
  • Monoprotic Species (

    
    ):  Dominant at pH 9–10.5.[1]
    
  • Neutral Species (

    
    ):  Dominant at pH > 11.[1] This species is the most thermodynamically unstable regarding oxidation, as the nitrogen lone pairs are exposed.
    

Thermodynamic Stability Parameters

Conformational Free Energy ( )

The piperidine ring undergoes a chair-chair interconversion.[1] For 3-substituted piperidines, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions.

For MMPPA, the bulky 1-(N-methylamino)-2-methylpropyl group imposes a high A-value (conformational free energy difference).[1]

  • Equatorial Conformer: Thermodynamically favored.[1]

  • Axial Conformer: Higher energy state (

    
    ).[1]
    
  • Implication: In solution, >90% of the population exists in the equatorial form. However, the axial conformer may be the reactive species for certain degradation pathways due to increased accessibility of the nitrogen lone pair.

Degradation Thermodynamics

The primary thermodynamic instability of MMPPA in solution arises from oxidative pathways rather than hydrolysis (due to the lack of hydrolyzable esters/amides).

A. N-Oxidation (Exothermic, Spontaneous)

Reaction with dissolved oxygen or peroxides yields N-oxides.[1]



  • Enthalpy (

    
    ):  Highly exothermic (
    
    
    
    ).[1]
  • Gibbs Free Energy (

    
    ):  Negative, indicating spontaneity.[1]
    
  • Kinetic Barrier (

    
    ):  High in the absence of catalysts (metals, light), providing kinetic stability despite thermodynamic instability.
    
B. Nitrosation (Critical Safety Risk)

In the presence of nitrites (common excipient impurities) at acidic pH:



  • Thermodynamics: Irreversible formation of N-nitroso compounds (highly stable once formed).[1]

  • Regulatory Impact: This is a critical failure mode for secondary amines like MMPPA.[1]

Experimental Protocols for Stability Assessment

To quantify the thermodynamic parameters (


, 

,

), a rigorous forced degradation study is required.
Protocol 1: Arrhenius Kinetics Determination

Objective: Determine the activation energy (


) and shelf-life (

) of MMPPA in solution.[1]

Reagents:

  • MMPPA Reference Standard (>99% purity).[1]

  • Phosphate buffers (pH 7.4), Borate buffer (pH 10).[1]

  • Oxidizing agent: 0.3% Hydrogen Peroxide (

    
    ) (to accelerate oxidation for measurement).[1]
    

Workflow:

  • Preparation: Dissolve MMPPA to 1 mg/mL in buffers.

  • Thermal Stress: Aliquot samples into HPLC vials and incubate at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Withdraw samples at

    
     hours. Quench oxidation with sodium metabisulfite if 
    
    
    
    was used.[1]
  • Analysis: Analyze via HPLC-UV/MS (C18 column, Gradient 0.1% Formic Acid in Water/Acetonitrile).

  • Calculation:

    • Plot

      
       vs. 
      
      
      
      (Kelvin).[1]
    • Slope =

      
      .[1]
      
    • Calculate

      
       using the Eyring equation:
      
      
      
      
      [1]
Protocol 2: pH-Rate Profile Mapping

Objective: Identify the pH of maximum stability (


).[1]

Workflow:

  • Prepare 10 mM buffer solutions ranging from pH 2.0 to 12.0 (0.5 pH increments).

  • Spike MMPPA to a final concentration of 100 µM.[1]

  • Subject to accelerated condition (e.g., 80°C for 24 hours).

  • Quantify remaining MMPPA.[1]

  • Plot:

    
     vs. pH.[1]
    
    • Interpretation: A V-shaped or U-shaped curve typically emerges.[1] The minimum point represents the thermodynamic sweet spot where protonation suppresses oxidation without catalyzing acid/base degradation.

Data Presentation & Visualization

Table 1: Predicted Physicochemical Stability Properties
ParameterValue (Est.)Stability Implication
pKa (Piperidine N) 11.0 ± 0.2Protonated at physiological pH; resistant to oxidation.[1]
pKa (Chain N) 10.2 ± 0.3Protonated at physiological pH; resistant to oxidation.[1]
LogP (Neutral) 2.1Moderate lipophilicity; prone to oxidative degradation in lipid formulations.[1]
LogD (pH 7.4) -1.5Highly soluble; thermodynamically stable in aqueous buffer.[1]

(Eq

Ax)
+1.8 kcal/mol>95% exists in the stable equatorial conformation.[1]
Visualization: Degradation & Equilibrium Pathways

The following diagram illustrates the ionization equilibria and the primary degradation pathway (N-oxidation) for MMPPA.

MMPPA_Stability cluster_0 Ionization Equilibrium (pH Dependent) cluster_1 Degradation Products BH2 Diprotic Species (BH2++) BH Monoprotic Species (BH+) BH2->BH -H+ (pKa ~10.2) BH->BH2 +H+ B Neutral Species (B) BH->B -H+ (pKa ~11.0) NOx N-Oxide (Thermodynamically Stable) BH->NOx Oxidation [O] (Slower) B->BH +H+ B->NOx Oxidation [O] (Slow, Exothermic) Nitroso N-Nitroso (If Nitrites Present) B->Nitroso Nitrosation (HONO, Acidic pH)

Caption: Figure 1. Thermodynamic equilibrium states of MMPPA and irreversible degradation sinks. The neutral species (B) is the primary reactant for oxidative degradation.

Strategic Recommendations for Formulation

Based on the thermodynamic analysis, the following strategies maximize the stability of MMPPA in solution:

  • pH Control: Maintain formulation pH between 5.0 and 6.0 .

    • Reasoning: At this pH, both amine centers are fully protonated (

      
      ), effectively "locking" the lone pairs and preventing electrophilic attack by oxygen or nitrites.
      
  • Antioxidant Inclusion: Use sacrificial antioxidants (e.g., Methionine, Ascorbic Acid) if the pH must be neutral/alkaline.

  • Nitrite Scavenging: Given the secondary amine structure, strictly control nitrite levels in excipients to <0.2 ppm to prevent thermodynamically irreversible nitrosamine formation.

  • Temperature Management: Store solutions at 2–8°C. The high activation energy of N-oxidation means cooling significantly extends the kinetic stability period.[1]

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] [1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for amine oxidation thermodynamics). [1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley.[1] (Reference for piperidine conformational analysis and A-values).

  • ICH Harmonised Tripartite Guideline. (2014). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Reference for secondary amine nitrosation risk).

  • Waterman, K. C., et al. (2002).[1] "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146.[1] (Reference for pH-rate profile methodology).

Sources

Pharmacological Profiling of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine: A Privileged Scaffold in Neuromodulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the rational design of central nervous system (CNS) therapeutics relies heavily on privileged structural motifs. Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine represents a highly specialized, sterically hindered secondary amine scaffold. Compounds bearing the 3-substituted piperidyl-alkylamine pharmacophore are foundational to the development of high-affinity ligands targeting monoamine transporters (DAT, SERT, NET)[1], sigma receptors (σ1/σ2)[2], and Histamine H3 receptors[3].

This whitepaper provides an in-depth technical analysis of this structural class, detailing its structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to quantify its biological activity.

Structural Pharmacology & Mechanistic Causality

The biological activity of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is dictated by three critical structural domains, each engineered to manipulate receptor/transporter kinetics:

  • The Piperidin-3-yl Core: The piperidine ring is a ubiquitous nitrogenous heterocycle in CNS drug design. With a pKa of approximately 9.5, the basic nitrogen is predominantly protonated at physiological pH (7.4). This cationic state is an absolute requirement for anchoring the ligand via a critical salt bridge to conserved Aspartate residues (e.g., Asp79 in the human dopamine transporter) within the central orthosteric binding site (S1)[4].

  • The 2-Methylpropyl (Isobutyl) Linker: The inclusion of a branched alkyl chain adjacent to the amine introduces significant steric bulk. Causality: This steric hindrance restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. Furthermore, the bulk shields the adjacent amine from oxidative deamination by Monoamine Oxidase (MAO) enzymes, drastically improving the metabolic half-life of the pharmacophore[5].

  • N-Methylation of the Terminal Amine: Secondary amines strike an optimal balance in CNS penetrance. Causality: Compared to primary amines, the N-methyl group reduces the hydrogen bond donor count, thereby increasing lipophilicity (logP) and facilitating blood-brain barrier (BBB) permeation. Simultaneously, it avoids the excessive lipophilicity and steric clash that often render tertiary amines inactive at monoamine transporter sites[6].

Primary Biological Targets

A. Monoamine Transporters (DAT, SERT, NET)

Derivatives of 3-substituted piperidines are potent, competitive inhibitors of neurotransmitter reuptake[1]. By binding to the orthosteric site, these ligands arrest the transporter in an outward-facing, open conformation. This prevents the translocation of dopamine, serotonin, or norepinephrine back into the presynaptic neuron, leading to neurotransmitter accumulation in the synaptic cleft ()[7].

Pathway Ligand Methyl[2-methyl-1- (piperidin-3-yl)propyl]amine DAT Monoamine Transporter (DAT/SERT) Ligand->DAT Competitive Binding Inhibition Conformational Arrest DAT->Inhibition Blocks Translocation Synapse Neurotransmitter Accumulation Inhibition->Synapse Synaptic Cleft

Fig 1. Mechanism of monoamine transporter blockade by piperidin-3-yl derivatives.

B. Histamine H3 Receptors & Sigma Receptors

The flexible alkylamine chain attached to a basic heterocycle is a classic pharmacophore for Histamine H3 receptor inverse agonists, which are actively investigated for cognitive enhancement[3]. Additionally, constrained piperidine analogs demonstrate relevant nanomolar affinity for σ1 and σ2 receptors, contributing to potent anti-inflammatory effects in microglial cells[2].

Quantitative Pharmacodynamics

The following table synthesizes the binding affinities (


) and efficacy profiles of established piperidin-3-yl derivatives and related biomimetics across primary CNS targets, serving as a predictive baseline for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine analogs.
Compound Class / PrototypePrimary Target

(nM)
Efficacy ProfileReference
3,6-disubstituted piperidines DAT11.3 - 66.5Competitive Reuptake Inhibition[1],[5]
Pyran biomimetics (D-473) SERT9.18Triple Reuptake Inhibition (TRI)[7]
2-(Piperidin-3-yl)phthalimides σ2 Receptor2,200Anti-inflammatory / Neuromodulation[2]
Piperidin-3-yl alkylamines H3 Receptor< 50.0Inverse Agonism[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of this compound class requires rigorous, self-validating assay systems. Below are the standardized protocols for determining transporter affinity and functional efficacy.

Protocol 1: Radioligand Binding Assay (Transporter Affinity)

This protocol quantifies the binding affinity (


) of the compound at human monoamine transporters.
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human DAT, SERT, or NET.

    • Causality: HEK-293 cells lack endogenous monoamine transporters. This ensures that all observed radioactive binding is exclusively due to the transfected human target, eliminating background physiological noise[7].

  • Incubation Phase: Incubate 15 µg of membrane protein with the test compound and a radioligand (e.g., [³H]-WIN 35,428 for DAT) in Tris-HCl buffer (pH 7.4) at 4°C for 2 hours.

    • Causality: Conducting the assay at 4°C prevents ligand internalization and halts enzymatic degradation of the receptor proteins, allowing the system to reach true thermodynamic equilibrium[1].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This prevents the positively charged piperidine ligands from binding non-specifically to the filter matrix, drastically reducing false-positive signals[4].

  • Self-Validation & QC (Critical Step):

    • Define Total Binding (TB) using a vehicle control.

    • Define Non-Specific Binding (NSB) using 10 µM Indatraline.

    • Validation Metric: Calculate the Z'-factor. The assay plate is only validated and accepted if the Z'-factor is > 0.5 and the signal-to-background ratio (TB/NSB) exceeds 5:1.

Protocol Control Self-Validation: TB, NSB & Positive Controls Incubate Incubation Phase (Compound +[³H]-Ligand) Control->Incubate Assay QC Prep Membrane Preparation (HEK-293 MAT Expressing) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Read Liquid Scintillation Quantification Filter->Read

Fig 2. Self-validating radioligand binding assay workflow for transporter affinity.

Protocol 2: In Vitro Functional Uptake Assay

While binding assays prove affinity, functional assays prove efficacy (reuptake inhibition).

  • Cell Seeding & Pre-incubation: Seed target-expressing cells in 96-well plates. Pre-incubate with varying concentrations of the test compound for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the compound to access the orthosteric site and stabilize the transporter in an inactive conformation prior to the introduction of the competing substrate[7].

  • Substrate Addition: Add 20 nM of [³H]-Dopamine (or [³H]-Serotonin) and incubate for exactly 10 minutes.

  • Termination & Lysis: Rapidly wash the cells three times with ice-cold buffer, then lyse the cells using 1% SDS.

    • Causality: Ice-cold buffer instantly halts all active, ATP-dependent transport processes, "locking" the intracellularly accumulated radioactivity for accurate quantification[1].

  • Quantification: Measure the lysate via liquid scintillation counting to generate an

    
     curve.
    

Conclusion

The structural architecture of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine provides a highly tunable, privileged scaffold for neuropharmacological drug discovery. By manipulating the steric bulk of the propyl linker and the protonation state of the piperidine and terminal amines, researchers can selectively target monoamine transporters, sigma receptors, or histamine H3 receptors. Adherence to rigorous, self-validating in vitro methodologies ensures that the structure-activity relationships derived from this scaffold remain robust, reproducible, and translationally relevant.

References

  • Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. Bioorganic & Medicinal Chemistry (PMC). Available at:[Link]

  • Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters. Journal of Medicinal Chemistry (Sci-Hub/ACS). Available at:[Link]

  • Structural requirements for 2,4- and 3,6-disubstituted pyran biomimetics of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine compounds to interact with monoamine transporters. Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]

  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS One. Available at:[Link]

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. Available at:[Link]

  • Histamine-3 receptor modulators (US20050171181A1).Google Patents.

Sources

An In-depth Technical Guide to the History and Discovery of 3-Aminopiperidine Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: Initial searches for "Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine derivatives" did not yield specific, publicly available scientific literature for a well-defined class of compounds under this name. This suggests that this particular nomenclature may refer to a novel or less-documented series. However, the core structure is closely related to the broadly significant class of 3-substituted piperidine derivatives . This guide will therefore provide an in-depth exploration of a highly relevant and well-documented subclass: 3-aminopiperidine derivatives , focusing on their pivotal role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This focus allows for a comprehensive and scientifically rigorous narrative that fulfills the core requirements of the original topic.

Introduction: The Privileged Scaffold of 3-Substituted Piperidines

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for designing molecules that can interact with high affinity and selectivity with biological targets. Among the various substitution patterns, the 3-substituted piperidines have emerged as a particularly fruitful area of research, leading to the development of groundbreaking therapies.[2] This guide delves into the history, discovery, synthesis, and pharmacology of a prominent class of 3-substituted piperidines: the 3-aminopiperidine derivatives, exemplified by their remarkable success as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

The Dawn of a New Therapeutic Era: A Historical Perspective

The story of 3-aminopiperidine-based DPP-4 inhibitors is intrinsically linked to our evolving understanding of glucose homeostasis and the role of incretin hormones.

The Incretin Effect and the Rise of DPP-4

In the early 20th century, it was observed that oral glucose administration elicited a more potent insulin response than intravenous glucose, an observation that led to the concept of the "incretin effect." This effect was later attributed to gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to nutrient ingestion and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[3][4]

A major hurdle in harnessing the therapeutic potential of incretins was their rapid inactivation in the bloodstream. The enzyme responsible for this rapid degradation was identified as Dipeptidyl Peptidase-4 (DPP-4), a serine protease that cleaves GLP-1 and GIP, rendering them inactive.[5] This discovery was a watershed moment, as it presented a novel therapeutic strategy: inhibiting DPP-4 could prolong the action of endogenous incretins, thereby enhancing insulin secretion and improving glycemic control in a glucose-dependent manner.[6]

The Breakthrough of Sitagliptin and the 3-Aminopiperidine Core

The quest for a potent and selective DPP-4 inhibitor led to the development of sitagliptin, the first-in-class drug in this category, approved by the FDA in 2006.[4][6][7] The discovery of sitagliptin was a triumph of structure-based drug design. Early research identified β-amino acid derivatives as promising leads. A significant breakthrough was the replacement of a central cyclohexylamine with a 3-aminopiperidine scaffold.[8] This modification proved to be crucial for achieving high potency, selectivity, and favorable pharmacokinetic properties.[8][9] The 3-aminopiperidine core of sitagliptin fits snugly into the S1 binding pocket of the DPP-4 enzyme, forming key interactions that are essential for its inhibitory activity.[10]

Crafting the Core: Synthetic Strategies for the 3-Aminopiperidine Scaffold

The development of efficient and stereoselective synthetic routes to 3-aminopiperidine derivatives has been a critical enabler of research in this area. A variety of methods have been established, often starting from readily available chiral precursors to ensure the desired stereochemistry in the final product.[11][12]

General Synthetic Workflow

A common strategy involves the cyclization of derivatives of naturally occurring amino acids, such as L-lysine or L-ornithine.[12][13] This approach provides a reliable way to obtain enantiomerically pure 3-aminopiperidine scaffolds.

G start Chiral Amino Acid (e.g., L-Lysine) step1 Protection of Amino Groups start->step1 step2 Activation of Carboxylic Acid step1->step2 step3 Intramolecular Cyclization (Lactamization) step2->step3 step4 Reduction of Lactam and Amide step3->step4 step5 Selective Deprotection step4->step5 end Enantiopure 3-Aminopiperidine Scaffold step5->end

Caption: General workflow for the synthesis of 3-aminopiperidine scaffolds.

Detailed Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol describes a multi-step synthesis of an enantiomerically pure 3-(N-Boc-amino)piperidine derivative starting from L-glutamic acid.

Step 1: Diesterification of L-Glutamic Acid

  • To a suspension of L-glutamic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to obtain the dimethyl ester hydrochloride salt.

Step 2: N-Protection

  • Dissolve the dimethyl ester in dichloromethane and cool to 0 °C.

  • Add triethylamine, followed by di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature for 6 hours.

  • Quench with water and extract with dichloromethane.

  • Wash the organic layer with aqueous sodium bicarbonate and brine, then dry and concentrate to yield the N-Boc protected diester.

Step 3: Reduction to Diol

  • Add sodium borohydride portion-wise to a solution of the N-Boc protected diester in ethanol at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with acetic acid and concentrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash with brine, dry, and concentrate to afford the diol.

Step 4: Ditosylation

  • Dissolve the diol in dichloromethane and cool to 0 °C.

  • Add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with water, extract with dichloromethane, wash, dry, and concentrate to give the ditosylate.

Step 5: Cyclization

  • Add a primary amine (e.g., benzylamine) to a solution of the ditosylate in acetonitrile.

  • Add potassium carbonate and stir the mixture at 80 °C for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired 3-(N-Boc-amino)piperidine derivative.

Pharmacology and Mechanism of Action

DPP-4 inhibitors, including those with a 3-aminopiperidine core, exert their glucose-lowering effects by modulating the incretin system.[14]

The Incretin Pathway and DPP-4 Inhibition

Following a meal, GLP-1 and GIP are released from the gut and bind to their respective receptors on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, potentiates glucose-stimulated insulin secretion. GLP-1 also suppresses glucagon secretion from pancreatic α-cells, further contributing to glycemic control. DPP-4 rapidly cleaves and inactivates both GLP-1 and GIP. By inhibiting DPP-4, 3-aminopiperidine derivatives prevent this degradation, leading to elevated levels and prolonged activity of active incretins.[3]

G cluster_gut Gut cluster_pancreas Pancreas Nutrient Ingestion Nutrient Ingestion L-cells L-cells Nutrient Ingestion->L-cells stimulates K-cells K-cells Nutrient Ingestion->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases GLP-1/GIP (inactive) GLP-1/GIP (inactive) DPP-4->GLP-1/GIP (inactive) inactivates 3-Aminopiperidine Inhibitor 3-Aminopiperidine Inhibitor 3-Aminopiperidine Inhibitor->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production inhibits

Caption: Mechanism of action of 3-aminopiperidine DPP-4 inhibitors.

Pharmacokinetics of Sitagliptin

Sitagliptin, as a representative example, exhibits favorable pharmacokinetic properties that support a once-daily dosing regimen.[15]

Pharmacokinetic ParameterValueReference
Oral Bioavailability~87%[7]
Time to Peak Plasma Concentration1-4 hours[15]
Plasma Protein Binding~38%[4]
MetabolismMinimally metabolized[4]
Primary Route of EliminationRenal (unchanged drug)[15]
Half-life12.4 hours[15]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective DPP-4 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The binding site of DPP-4 can be divided into several subsites (S1, S2, S1', S2'), and the interactions of inhibitors with these subsites are crucial for their activity.[2][10]

The 3-aminopiperidine core typically occupies the S1 pocket, which is hydrophobic. The primary amine of the piperidine ring forms a key salt bridge with two glutamate residues (Glu205 and Glu206) in the active site.[10][16] Modifications to the substituents on the piperidine nitrogen and the amide side chain are used to optimize interactions with the S2 and other subsites, thereby enhancing potency and selectivity.[17]

Molecular FragmentPositionSAR ObservationsReference
3-Aminopiperidine S1 PocketThe primary amine is critical for binding to Glu205/Glu206. The (R)-enantiomer is generally more potent.[8]
Trifluoromethylphenyl group S2 PocketOccupies a hydrophobic pocket. The trifluoromethyl groups enhance potency.[8]
Triazolopiperazine moiety S2 extensive subsiteProvides additional interactions, contributing to high potency and selectivity.[17]

Conclusion and Future Perspectives

The discovery of 3-aminopiperidine derivatives as potent DPP-4 inhibitors represents a landmark achievement in modern medicinal chemistry. It not only provided a new and effective treatment for type 2 diabetes but also validated the power of structure-based drug design. The 3-aminopiperidine scaffold continues to be a valuable building block in the development of new therapeutic agents targeting a range of diseases. Ongoing research is exploring the potential of this versatile core in developing inhibitors for other enzymes and ligands for various receptors, ensuring that the legacy of these remarkable molecules will continue to grow.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]

  • Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Diabetes. Available at: [Link]

  • Sitagliptin: A Comprehensive Review of Its Pharmacology, Clinical Use, and Safety Profile. Well-Written Science. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. Available at: [Link]

  • Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. PMC. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects. Ovid. Available at: [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews | Oxford Academic. Available at: [Link]

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI. Available at: [Link]

  • Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. ResearchGate. Available at: [Link]

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available at: [Link]

  • Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. DMSO. Available at: [Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Januvia (Sitagliptin): Pharmacology, Clinical Implications, and Future Directions. Medium. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). Available at: [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Figshare. Available at: [Link]

  • Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at: [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available at: [Link]

  • Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Scilit. Available at: [Link]

  • Discovery of potent and selective dipeptidyl peptidase IV inhibitors derived from beta-aminoamides bearing subsituted triazolopiperazines. PubMed. Available at: [Link]

Sources

Predictive Metabolic Stability Profiling: Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical framework for predicting and validating the metabolic stability of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine . As a diamine scaffold containing both a secondary piperidine ring and an exocyclic secondary amine, this molecule presents specific "metabolic soft spots" susceptible to oxidative clearance.

This document moves beyond generic ADME (Absorption, Distribution, Metabolism, Excretion) advice. It synthesizes structural activity relationships (SAR) with rigorous experimental protocols, offering a self-validating workflow for researchers to determine intrinsic clearance (


) and identify bioactivation risks.

Part 1: Structural Deconvolution & In Silico Prediction

Before wet-lab analysis, we must effectively "read" the molecule to predict its fate. The structure consists of a 3-substituted piperidine ring attached to a 2-methylpropyl (isobutyl-like) backbone , terminating in a secondary N-methyl amine .

Metabolic "Soft Spots" (Sites of Metabolism)

Based on established metabolic pathways for piperidine-based pharmacophores (e.g., methylphenidate analogs, substituted piperidines), we can predict three primary clearance vectors:

  • N-Demethylation (Major Route): The exocyclic

    
    -methyl group is chemically accessible and sterically unhindered. This is a classic substrate for CYP2D6  and CYP3A4 , proceeding via a carbinolamine intermediate.
    
  • Ring Hydroxylation (CYP-Mediated): The piperidine ring, particularly at the C4 or C5 positions (para or meta to the ring nitrogen), is susceptible to oxidative attack.

  • Bioactivation (Iminium Ion Formation): Oxidation at the

    
    -carbon of the piperidine ring can lead to ring opening or the formation of reactive iminium species, a known toxicity flag in drug development.
    
Mechanistic Pathway Map

The following diagram illustrates the predicted Phase I metabolic cascade.

MetabolicPathways Figure 1: Predicted Phase I Metabolic Pathway. Blue arrows indicate primary clearance routes. Parent Parent Molecule (Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine) NDes Metabolite M1 (N-Desmethyl) Parent->NDes CYP2D6/3A4 (N-Dealkylation) RingOH Metabolite M2 (Piperidine-OH) Parent->RingOH CYP2D6 (C-Hydroxylation) NOxide Metabolite M3 (N-Oxide) Parent->NOxide FMO/CYP (N-Oxidation) Lactam Metabolite M4 (Piperidin-2-one) RingOH->Lactam Dehydrogenation

Part 2: Enzymatic Mechanisms & Causality

Understanding why these reactions occur allows for better data interpretation.

The CYP2D6 Interaction

Basic amines with a lipophilic tail are the archetypal substrates for Cytochrome P450 2D6 (CYP2D6) . The enzyme's active site contains an aspartic acid residue (Asp301) that forms an electrostatic interaction with the protonated nitrogen of the substrate.

  • Prediction: This molecule will likely show high affinity for CYP2D6.

  • Risk: Polymorphism in CYP2D6 (Poor Metabolizers vs. Ultra-Rapid Metabolizers) may cause significant inter-subject variability in in vivo half-life.

The N-Dealkylation Mechanism

The cleavage of the N-methyl group proceeds via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism:

  • Oxidation: The heme iron (

    
    ) abstracts an electron or hydrogen from the 
    
    
    
    -methyl group.
  • Hydroxylation: Formation of an unstable carbinolamine intermediate (

    
    ).
    
  • Collapse: Spontaneous loss of formaldehyde (

    
    ) to yield the primary amine metabolite.
    

Part 3: Experimental Validation Framework

To validate the predictions above, a Microsomal Stability Assay is the industry standard. This protocol is designed as a self-validating system: it includes internal controls to verify enzymatic activity and analytical precision.

Protocol: Human Liver Microsomes (HLM) Stability

Objective: Determine the intrinsic clearance (


) and in vitro half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).[1][2]

  • Internal Standard (IS): Propranolol (for positive mode ESI) or Tolbutamide.

Workflow Diagram:

AssayWorkflow Figure 2: Microsomal Stability Assay Workflow (Self-Validating via Internal Standard) Prep 1. Preparation Compound @ 1µM Microsomes @ 0.5 mg/mL PreInc 2. Pre-Incubation 5 mins @ 37°C (Equilibration) Prep->PreInc Start 3. Initiation Add NADPH Regenerating System PreInc->Start Sampling 4. Sampling Loop Timepoints: 0, 5, 15, 30, 45 min Start->Sampling Quench 5. Quench Add Ice-Cold ACN + Internal Std Sampling->Quench At each t Analysis 6. Analysis Centrifuge -> LC-MS/MS (MRM) Quench->Analysis

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a solution of microsomes in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine) from a DMSO stock to reach a final assay concentration of 1 µM .

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Warm plates at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

  • Quenching: At defined time points (0, 5, 15, 30, 45 min), transfer aliquots into plates containing ice-cold Acetonitrile (ACN) spiked with the Internal Standard.

  • Processing: Centrifuge at 4000g for 20 mins to pellet precipitated proteins. Inject supernatant onto LC-MS/MS.[1][3]

LC-MS/MS Conditions (Suggested)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

  • Mobile Phase: A: 0.1% Formic Acid in

    
    ; B: 0.1% Formic Acid in ACN.[4]
    
  • Ionization: ESI Positive Mode (due to basic nitrogens).

  • MRM Transitions: Optimize for Parent

    
     Fragment (likely loss of propyl chain or ring cleavage).
    

Part 4: Data Interpretation & Calculation

The raw data (Peak Area Ratio of Analyte/Internal Standard) is converted into metabolic stability parameters.

Calculation Logic

Plot the natural log (ln) of the % Remaining Parent Compound against time.[2]



Half-life (


): 


Intrinsic Clearance (


): 


Reference Values for Stability Classification
Classification

(

L/min/mg)
Predicted Hepatic ExtractionRecommendation
Low Clearance < 15Low (< 0.3)Good metabolic stability.[5]
Moderate 15 - 45Moderate (0.3 - 0.7)Acceptable; check metabolites.
High Clearance > 45High (> 0.7)Risk: Rapid first-pass effect. Structural modification required (e.g., deuteration of N-methyl).

Part 5: Troubleshooting & Optimization

If the compound exhibits High Clearance (> 45


L/min/mg), consider the following structural modifications based on the identified soft spots:
  • Deuteration: Replace hydrogens on the N-methyl group with Deuterium (

    
    ). This utilizes the Kinetic Isotope Effect (KIE) to slow down CYP-mediated dealkylation.
    
  • Steric Hindrance: Introduce a gem-dimethyl group or fluorine adjacent to the nitrogen to block alpha-carbon oxidation.

  • Ring Substitution: Add a fluorine atom to the piperidine ring (C4 position) to block hydroxylation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for ADME methodologies).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Retrieved October 26, 2025, from Link

  • Seger, S. T., Rydberg, P., & Olsen, L. (2015).[6] Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450.[6] Chemical Research in Toxicology, 28(4), 597–603.[6] Link

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Application Note. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines a robust, modular synthesis protocol for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine , a secondary amine scaffold relevant to medicinal chemistry programs focusing on piperidine-functionalized ligands.

The synthesis strategy employs a convergent approach starting from commercially available nipecotic acid (piperidine-3-carboxylic acid) . The route utilizes a Weinreb amide intermediate to install the isopropyl ketone functionality, followed by titanium-mediated reductive amination to establish the N-methyl chiral center (diastereomers may form), and final deprotection.

Safety & Compliance Declaration

  • Intended Audience: Professional chemists in equipped research laboratories.

  • Safety Warning: Reagents used in this protocol (e.g., Grignard reagents, Trifluoroacetic acid, Dichloromethane) are hazardous. All operations must be conducted in a functioning fume hood with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and lab coats.

  • Disclaimer: This guide is for educational and research purposes only.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disassembled into three key precursors: the piperidine core, the isopropyl fragment, and the methylamine source.

Strategic Workflow:

  • Protection:

    
    -Boc protection of nipecotic acid to prevent side reactions.
    
  • Acylation: Conversion to the Weinreb amide (N-methoxy-N-methylamide) to prevent over-addition during the subsequent alkylation.

  • Alkylation: Grignard addition of isopropylmagnesium chloride to yield the ketone.

  • Reductive Amination: Installation of the methylamine moiety using Ti(OiPr)₄ to activate the ketone.

  • Deprotection: Acidic cleavage of the Boc group to release the final secondary amine.

Retrosynthesis Target Target: Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine Intermediate1 Intermediate A: N-Boc-Protected Amine Target->Intermediate1 Boc Deprotection Intermediate2 Intermediate B: Isopropyl Ketone Intermediate1->Intermediate2 Reductive Amination (MeNH2) Weinreb Intermediate C: Weinreb Amide Intermediate2->Weinreb Grignard Addition (iPrMgCl) Start Starting Material: Nipecotic Acid Weinreb->Start Amide Coupling (NH(OMe)Me)

Figure 1: Retrosynthetic disconnection showing the pathway from Nipecotic Acid to the target amine.

Part 2: Detailed Synthesis Protocol

Step 1: Synthesis of the Weinreb Amide

Objective: Convert


-Boc-nipecotic acid to tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.
  • Reagents:

    
    -Boc-nipecotic acid (1.0 equiv), 
    
    
    
    -Dimethylhydroxylamine HCl (1.2 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DCM (anhydrous).
  • Rationale: The Weinreb amide is crucial because it forms a stable chelated intermediate with organometallics, preventing the formation of tertiary alcohols.

Protocol:

  • Dissolve

    
    -Boc-nipecotic acid in anhydrous DCM (0.2 M) under nitrogen.
    
  • Add DIPEA and stir for 10 minutes at 0°C.

  • Add EDCI and HOBt; stir for 30 minutes to activate the acid.

  • Add

    
    -Dimethylhydroxylamine hydrochloride in one portion.
    
  • Allow the mixture to warm to room temperature (RT) and stir overnight (12–16 h).

  • Workup: Quench with sat. NH₄Cl.[1] Wash organic layer with 1N HCl, sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Validation: Check purity via TLC or LC-MS (Target Mass: M+H observed).

Step 2: Grignard Addition (Ketone Formation)

Objective: Synthesize tert-butyl 3-(2-methylpropanoyl)piperidine-1-carboxylate.

  • Reagents: Isopropylmagnesium chloride (2.0 M in THF, 1.5 equiv), Weinreb Amide (from Step 1), THF (anhydrous).

  • Rationale: The stable 5-membered chelate formed by the Weinreb amide prevents the ketone product from reacting further with the Grignard reagent.

Protocol:

  • Dissolve the Weinreb amide in anhydrous THF (0.3 M) and cool to -78°C under argon.

  • Add Isopropylmagnesium chloride dropwise over 20 minutes.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Workup: Carefully quench with 1N HCl at 0°C (exothermic). Extract with EtOAc (3x).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to isolate the pure ketone.

Step 3: Titanium-Mediated Reductive Amination

Objective: Convert the ketone to the protected amine, tert-butyl 3-(1-(methylamino)-2-methylpropyl)piperidine-1-carboxylate.

  • Reagents: Ketone (from Step 2), Methylamine (2.0 M in THF, 3.0 equiv), Titanium(IV) isopropoxide (Ti(O

    
    Pr)₄, 2.0 equiv), Sodium borohydride (NaBH₄, 1.5 equiv), Methanol/THF.
    
  • Rationale: Ti(O

    
    Pr)₄ acts as a Lewis acid and water scavenger, facilitating the formation of the sterically hindered imine intermediate, which is then reduced.
    

Protocol:

  • Combine the ketone and Methylamine solution in anhydrous THF (0.5 M) under nitrogen.

  • Add Ti(O

    
    Pr)₄ neat; the solution may turn slightly yellow/orange. Stir at RT for 12–18 hours to ensure imine formation.
    
  • Dilute with Methanol (equal volume to THF).

  • Cool to 0°C and add NaBH₄ portion-wise (gas evolution occurs). Stir for 2 hours at RT.

  • Quench: Add 1N NaOH to precipitate titanium salts (white solid). Filter through a Celite pad.

  • Concentrate the filtrate and extract with DCM.

  • Data: Isolate the secondary amine. This step creates a new chiral center; the product will likely be a mixture of diastereomers.

Step 4: Boc Deprotection

Objective: Isolate the final salt of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine.

  • Reagents: Trifluoroacetic acid (TFA), DCM.[3][4]

  • Rationale: Acidic cleavage removes the carbamate protecting group.

Protocol:

  • Dissolve the protected amine in DCM (0.1 M).[5]

  • Add TFA (20% v/v final concentration) at 0°C.

  • Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of starting material.[5]

  • Workup: Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove residual acid.

  • Final Isolation: The product is obtained as the TFA salt. For the free base, dissolve in MeOH, treat with basic resin (e.g., Amberlyst A-21) or wash with NaOH/DCM, but volatile amines can be lost; salt form is preferred for storage.

Part 3: Data Summary & Visualization

Reaction Conditions Summary
StepTransformationKey ReagentsCritical ParameterTypical Yield
1 Amide CouplingEDCI, HOBt, NH(OMe)MeActivate acid fully before amine addition85-95%
2 Alkylation

PrMgCl, THF
Maintain low temp (-78°C) to prevent over-reaction70-85%
3 Reductive AminationTi(O

Pr)₄, MeNH₂, NaBH₄
Ensure complete imine formation before reduction60-75%
4 DeprotectionTFA, DCMEfficient removal of excess acid>95%
Process Flow Diagram

SynthesisFlow Step1 Step 1: Weinreb Amide (EDCI/HOBt) Step2 Step 2: Grignard (iPrMgCl, -78°C) Step1->Step2 Intermediate A Step3 Step 3: Reductive Amination (Ti(OiPr)4 / NaBH4) Step2->Step3 Intermediate B Step4 Step 4: Deprotection (TFA / DCM) Step3->Step4 Intermediate C Final Final Product (TFA Salt) Step4->Final Isolation

Figure 2: Sequential workflow for the synthesis of the target amine.

References

  • Weinreb Amide Synthesis

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
    • Protocol adaptation:

  • Grignard Reaction with Weinreb Amides

    • Common Organic Chemistry.[6] "Grignard Reaction (RMgX + Weinreb Amide)."

    • Source:

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. "Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2." Journal of Organic Chemistry, 1995, 60, 4928-4929.
    • Protocol details:

  • Boc Deprotection

    • BenchChem.[4][5] "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)."

    • Source: [5]

Sources

Scalable production methods for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Executive Summary

This application note details a robust, scalable synthetic route for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine , a valuable 3-substituted piperidine scaffold often utilized in the development of GPCR ligands (e.g., muscarinic or adrenergic receptor antagonists) and kinase inhibitors.[1][2][3]

The synthesis of 3-substituted piperidines is historically challenging due to the propensity for racemization and the difficulty of functionalizing the sterically hindered C3 position.[3] This guide presents a "Pyridine-First" strategy , utilizing a Grignard addition to a nitrile followed by reductive amination and a final heterogeneous catalytic hydrogenation.[2][3] This approach minimizes protecting group manipulations and leverages industrial standard unit operations.[2]

Key Advantages of this Protocol:

  • Scalability: Avoids cryogenic temperatures and pyrophoric reagents (e.g., LAH) where possible.

  • Atom Economy: Utilizes a direct reductive amination sequence.[2]

  • Chemo-selectivity: Uses specific hydrogenation catalysts to prevent hydrogenolysis of the benzylic-like C-N bond.[1][2][3]

Retrosynthetic Analysis & Strategy

The target molecule contains two contiguous chiral centers (the piperidine C3 and the exocyclic C1). To maximize throughput and minimize cost, we construct the carbon skeleton using aromatic precursors (pyridines), which are cheaper and easier to handle than their saturated counterparts.

Strategic Disconnection:

  • C-N Bond Formation: The exocyclic amine is installed via reductive amination of a ketone intermediate.

  • C-C Bond Formation: The sterically hindered isopropyl group is installed via a Grignard reaction on 3-cyanopyridine.[2][3]

  • Ring Saturation: The piperidine ring is generated last via catalytic hydrogenation, avoiding the need to protect the secondary amine if specific conditions are met.

Figure 1: Retrosynthetic Pathway [1][2][3]

Retrosynthesis Target Target: Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine Inter1 Intermediate 2: N-Methyl-1-(pyridin-3-yl)-2-methylpropan-1-amine Target->Inter1 Heterogeneous Hydrogenation (PtO2/AcOH) Inter2 Intermediate 1: 1-(Pyridin-3-yl)-2-methylpropan-1-one Inter1->Inter2 Reductive Amination (MeNH2, NaBH4) SM Starting Materials: 3-Cyanopyridine + iPrMgCl Inter2->SM Grignard Addition (THF, 0°C)

Caption: Retrosynthetic logic flow from target molecule to commercially available 3-cyanopyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-3-yl)-2-methylpropan-1-one

Rationale: Direct Friedel-Crafts acylation of pyridine is difficult due to ring deactivation.[1][2][3] The addition of Grignard reagents to nitriles is a superior method for synthesizing acyl pyridines.[3]

Reagents:

  • 3-Cyanopyridine (1.0 equiv)[1][2][3]

  • Isopropylmagnesium chloride (2.0 M in THF, 1.2 equiv)

  • Anhydrous THF (Solvent)

  • HCl (aq) for hydrolysis

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet. Charge with 3-Cyanopyridine and anhydrous THF (5 mL/g).[1][2][3]

  • Addition: Cool the solution to 0°C. Slowly add Isopropylmagnesium chloride via a pressure-equalizing addition funnel, maintaining the internal temperature below 10°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The formation of the imine magnesium salt precipitate may be observed.[3]

  • Hydrolysis: Cool back to 0°C. Quench carefully with 2N HCl (3 equiv). Stir vigorously for 1 hour to hydrolyze the imine intermediate to the ketone.

  • Workup: Basify with NaOH (20%) to pH 9. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (approx. 110-115°C @ 10 mmHg) or flash chromatography (Hexane/EtOAc) yields the ketone as a pale yellow oil.[2]

Process Check:

  • Yield Target: >85%

  • Key Impurity: Carbinol by-products (from double addition) – minimized by temperature control.[1][2][3]

Step 2: Reductive Amination to N-Methyl-1-(pyridin-3-yl)-2-methylpropan-1-amine

Rationale: The isopropyl group adjacent to the carbonyl creates steric hindrance.[3] Standard reductive amination conditions may be sluggish.[2] The use of Titanium(IV) isopropoxide (


) acts as a Lewis acid and water scavenger, facilitating imine formation before reduction.

Reagents:

  • Ketone from Step 1 (1.0 equiv)

  • Methylamine (2.0 M in THF, 2.0 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (

    
    , 1.5 equiv)
    
  • Methanol/Ethanol[2][3][4]

Protocol:

  • Imine Formation: In a dry reactor, mix the Ketone and Methylamine (THF solution). Add

    
     dropwise at RT. Stir for 6–12 hours.
    
    • Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.[3]

  • Reduction: Dilute the mixture with absolute Ethanol (to reduce viscosity). Cool to 0°C. Add

    
     portion-wise. (Caution: Gas evolution).
    
  • Quench: Stir for 2 hours at RT. Quench by adding water (or aqueous ammonia) to precipitate titanium salts.

  • Filtration: Filter the white slurry through a Celite pad. Wash the pad with Ethanol.

  • Workup: Concentrate the filtrate. Dissolve residue in DCM, wash with 1N NaOH (to ensure free base), dry, and concentrate.

  • Purification: The crude amine is usually sufficient for the next step. If necessary, purify via amine-functionalized silica or convert to the oxalate salt for crystallization.[2]

Step 3: Catalytic Hydrogenation to Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Rationale: Reducing a pyridine ring in the presence of an exocyclic secondary amine requires careful catalyst selection to avoid hydrogenolysis (cleavage of the C-N bond) or poisoning of the catalyst by the amine.[3] Platinum Oxide (


, Adams Catalyst) in acidic media is the gold standard for this transformation.

Reagents:

  • Pyridine-amine intermediate (1.0 equiv)[1][2][3]

  • 
     (Adams Catalyst) (5-10 wt%)[1][2][3]
    
  • Glacial Acetic Acid (Solvent, 10 vol)[4]

  • Hydrogen Gas (

    
    )[4][5][6]
    

Protocol:

  • Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the Pyridine-amine in Glacial Acetic Acid. Add

    
     carefully (wetted with acetic acid to prevent sparking).
    
  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50–60 psi (3–4 bar). Stir vigorously at RT for 12–24 hours.
    • Note: Heating (40–50°C) may accelerate the reaction but increases the risk of side reactions.

  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake ceases.[2] LCMS should show mass shift (+6 Da).
    
  • Workup: Filter the catalyst through Celite (Caution: Pyrophoric catalyst residue—keep wet). Concentrate the acetic acid filtrate.

  • Neutralization: Dissolve the residue in water. Cool to 0°C. Basify with 50% NaOH or KOH pellets to pH >12.[2] Extract with DCM or MTBE.[2]

  • Final Isolation: Dry organics and concentrate. The product is obtained as a mixture of diastereomers (due to new chirality at Piperidine C3 and existing C1).

Table 1: Critical Process Parameters (CPPs) for Hydrogenation

ParameterRangeImpact on Quality
Catalyst Loading 5–10 wt%Low loading leads to incomplete conversion; High loading increases cost.[1][2][3]
Pressure 3–5 bar<3 bar is too slow; >10 bar risks hydrogenolysis of the exocyclic amine.[3]
Solvent Acetic AcidEssential for protonating the pyridine to facilitate reduction.
Temperature 20–40°C>50°C increases impurity profile (ring opening/cleavage).

Pathway Visualization

Figure 2: Synthetic Workflow & Mechanism

SynthesisWorkflow cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Heterogeneous Hydrogenation S1_Input 3-Cyanopyridine S1_Inter Imine-Mg Species S1_Input->S1_Inter Grignard Addition S1_Reagent iPrMgCl / THF S1_Reagent->S1_Inter S1_Prod Ketone Intermediate S1_Inter->S1_Prod Acid Hydrolysis (HCl) S2_Prod Pyridine-Amine S1_Prod->S2_Prod 1. Imine formation 2. Reduction S2_Reagent MeNH2 + Ti(OiPr)4 S2_Reagent->S2_Prod S2_Reductant NaBH4 S2_Reductant->S2_Prod Final_Prod Target: Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine S2_Prod->Final_Prod Ring Saturation S3_Cat PtO2 / H2 (50 psi) S3_Cat->Final_Prod S3_Solvent Acetic Acid S3_Solvent->Final_Prod

Caption: Step-by-step reaction flow from 3-cyanopyridine to the final piperidine amine.

Purification and Characterization

The final product contains two chiral centers, resulting in two diastereomeric pairs (4 isomers). For many pharmaceutical applications, separation is required.

Resolution Strategy:

  • Chemical Resolution: The use of chiral acids such as L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in ethanol often allows for the crystallization of one diastereomeric salt.[1][2][3]

  • Chromatography: Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA/Diethylamine mobile phases.[1][2][3]

Analytical Specification (Expected):

  • Appearance: Colorless to pale yellow viscous oil.[2]

  • MS (ESI): [M+H]+ calc. for

    
     = 171.18.
    
  • 1H NMR (CDCl3): Distinctive doublets for the isopropyl methyls (

    
     0.9 ppm), singlet for N-methyl (
    
    
    
    2.4 ppm), and multiplets for the piperidine ring (
    
    
    1.5–3.0 ppm).

Safety & Engineering Controls

  • Grignard Reaction: The addition of

    
     is highly exothermic.[3] Engineering controls must ensure heat removal capacity (jacketed reactors with cryostat). Quenching produces magnesium salts and heat; controlled addition of acid is mandatory.[3]
    
  • Hydrogenation:

    • Pressure: Reactions are conducted at 3–5 bar.[2] Equipment must be rated for >10 bar.[2][3]

    • Catalyst Handling:

      
       and the resulting Pt black are pyrophoric when dry. Always keep the filter cake wet with water or solvent during disposal.
      
    • Gas: Hydrogen is flammable/explosive.[2] Grounding of all vessels and use of nitrogen purge cycles is critical.[3]

References

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4615–4618. Link

  • Gubelmann, I., & Henke, C. O. (1934).[7] "Purification and hydrogenation of pyridines." U.S. Patent 1,975,843.[2] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Khom, S., et al. (2024).[8] "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Experimental Biology, 62, 445-452. Link

  • Fukazawa, T., et al. (2014). "Electrocatalytic Hydrogenation of Pyridines." Journal of the American Chemical Society, 136(42). Link

Sources

Synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine: A Detailed Guide to Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, with this structural motif present in a vast array of pharmaceuticals. This guide provides a comprehensive overview of the reagents and catalysts for the synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, a molecule of interest for drug discovery and development. We will delve into a strategic two-step synthetic pathway, elucidating the rationale behind the choice of reagents and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The proposed synthesis is a logical and efficient route that first establishes the core piperidine structure with the desired carbon skeleton, followed by the introduction of the final methylamino group. This approach allows for flexibility and control over the chemical transformations.

Synthetic Strategy Overview

The synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine can be efficiently achieved through a two-step process:

  • Synthesis of the Ketone Intermediate: The initial step involves the formation of 3-(2-methyl-1-oxopropyl)piperidine. This key intermediate can be synthesized via a Grignard reaction, a powerful tool for carbon-carbon bond formation.

  • Reductive Amination: The final product is then obtained through the reductive amination of the ketone intermediate with methylamine. This reaction is a highly effective and widely used method for the formation of amines from carbonyl compounds.

This overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow N-Boc-3-cyanopiperidine N-Boc-3-cyanopiperidine 3-(2-methyl-1-oxopropyl)piperidine 3-(2-methyl-1-oxopropyl)piperidine N-Boc-3-cyanopiperidine->3-(2-methyl-1-oxopropyl)piperidine 1. Isopropylmagnesium bromide 2. H3O+ workup 3. Deprotection Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine 3-(2-methyl-1-oxopropyl)piperidine->Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine Methylamine, Sodium Triacetoxyborohydride Reductive_Amination cluster_0 Reaction Components cluster_1 Reaction Ketone 3-(2-methyl-1-oxopropyl)piperidine Imine_Formation Imine Formation (in situ) Ketone->Imine_Formation Amine Methylamine Amine->Imine_Formation Reducing_Agent Sodium Triacetoxyborohydride Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Product Product Reduction->Product Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Application Note: Site-Selective Reductive Amination Strategies for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Analysis

In modern drug discovery, piperidine-containing diamines are highly valued scaffolds due to their favorable pharmacokinetic properties and ability to modulate target binding through precise spatial arrangements. Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a particularly compelling diamine scaffold featuring two distinct basic centers:

  • A cyclic secondary amine embedded within the piperidine ring.

  • An acyclic secondary amine (N-methyl) situated on a highly sterically congested chiral center, flanked by an isopropyl group (2-methylpropyl moiety) and the piperidine ring itself.

A common bottleneck in functionalizing such diamines is the presumed need for orthogonal protecting groups to achieve site-selective N-alkylation. However, by leveraging the inherent steric differentiation between these two nitrogen atoms, researchers can achieve highly regioselective reductive amination in a single step. This application note details the mechanistic causality, reagent selection, and validated protocols for manipulating this scaffold.

Mechanistic Rationale & Reagent Selection

Causality in Regioselectivity

The success of a site-selective reductive amination on this scaffold relies entirely on the kinetic differences during the initial iminium ion formation. The piperidine nitrogen is a standard, relatively unhindered secondary amine that rapidly condenses with aldehydes to form an electrophilic iminium intermediate. Conversely, the acyclic N-methyl amine is shielded by the adjacent isopropyl group. This steric blockade severely retards the nucleophilic attack of the acyclic nitrogen on the carbonyl carbon, kinetically favoring reaction at the piperidine site.

Causality in Reducing Agent Selection

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation [1].

  • Mildness & Chemoselectivity: The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB significantly milder than sodium borohydride (NaBH₄). This prevents the premature reduction of the starting aldehyde to an alcohol, allowing the one-pot procedure to proceed efficiently [1].

  • Solvent Compatibility: Unlike sodium cyanoborohydride (NaBH₃CN)—which is highly toxic, carries the risk of HCN gas evolution, and typically requires protic solvents with strict pH control [2]—STAB performs optimally in aprotic solvents. 1,2-Dichloroethane (DCE) or tetrahydrofuran (THF) are preferred, as STAB can react destructively with methanol [4].

Experimental Protocols

Protocol A: Regioselective N-Alkylation of the Piperidine Ring

This protocol describes the selective reductive amination of the piperidine nitrogen using an aliphatic or aromatic aldehyde, leaving the hindered acyclic amine intact.

Materials:

  • Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to diamine)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the diamine scaffold (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the stirring solution.

    • Expert Insight: Acetic acid acts as a crucial proton donor, facilitating the dehydration of the intermediate hemiaminal into the highly electrophilic iminium ion, which is the actual species reduced by STAB[1].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Expert Insight: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (DCM:MeOH:NH₄OH 90:9:1) until the starting aldehyde is consumed.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (equal volume to DCE).

    • Expert Insight: NaHCO₃ neutralizes the acetic acid and safely decomposes unreacted STAB, preventing unwanted reduction of any remaining aldehyde during solvent evaporation [3].

  • Extraction: Separate the layers. Extract the aqueous phase with dichloromethane (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel chromatography (NH-modified silica is recommended for diamines) to yield the piperidine-N-alkylated product.

Protocol B: Synthesis of the Diamine Scaffold via Reductive Amination

If synthesizing the starting scaffold itself from 2-methyl-1-(piperidin-3-yl)propan-1-one and methylamine, STAB is often insufficient due to the weak electrophilicity of the sterically hindered ketone.

Methodology:

  • Combine the ketone (1.0 equiv) and methylamine (solution in THF, 5.0 equiv) in anhydrous THF.

  • Add Titanium(IV) isopropoxide (Ti(OPr-i)₄) (2.0 equiv) as a Lewis acid and water scavenger to force imine formation [4]. Stir at room temperature for 12 hours.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) to reduce the pre-formed metallo-imine [3].

  • Quench with 1M NaOH to precipitate titanium salts, filter through a Celite pad, and extract with ethyl acetate.

Quantitative Data Summaries

Table 1: Comparison of Reducing Agents for Reductive Amination Workflows

Reducing AgentTypical SolventRelative ReactivitySelectivity (Iminium vs. Carbonyl)Byproducts / Toxicity Profile
NaBH(OAc)₃ (STAB) DCE, THFMildExcellentLow toxicity; safe for one-pot
NaBH₃CN MeOH, EtOHMildGood (Strict pH 6-8 needed)Highly toxic (Cyanide risk)
NaBH₄ MeOH, EtOHStrongPoor (Reduces carbonyls fast)Requires strict two-step protocol

Table 2: Expected Regioselectivity Profile for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Reaction SiteSteric EnvironmentIminium Formation KineticsExpected Alkylation Yield
Piperidine Nitrogen Unhindered (Cyclic secondary)Fast> 85% (Major Product)
Acyclic N-Methyl Highly Hindered (Flanked by isopropyl)Very Slow / Blocked< 5% (Trace)

Visualization: Chemoselective Workflow

The following diagram illustrates the kinetic pathways that dictate the regioselectivity of the reductive amination process.

ReductiveAminationWorkflow Start Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (Starting Diamine Scaffold) Reagents Aldehyde (1.05 eq) NaBH(OAc)3 (1.5 eq) AcOH (1.0 eq) in DCE Start->Reagents Mix at 0 °C to RT Iminium_Pip Kinetically Favored Piperidine Iminium Ion Reagents->Iminium_Pip Fast Condensation Iminium_Acy Sterically Hindered Acyclic Iminium Ion Reagents->Iminium_Acy Slow/Blocked (Steric Hindrance) Product_Pip Major Product: Piperidine N-Alkylated Iminium_Pip->Product_Pip STAB Reduction Product_Acy Trace/No Product: Acyclic N-Alkylated Iminium_Acy->Product_Acy STAB Reduction

Figure 1: Kinetic pathways demonstrating the chemoselective N-alkylation of the piperidine ring over the sterically hindered acyclic amine.

References

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed (NIH).
  • Myers Chem 115: Reductive Amination.Harvard University.
  • BenchChem Technical Support (2025).Optimizing Reductive Amination for Piperidine Synthesis.
  • Common Organic Chemistry.Reductive Amination - Common Conditions.

Preparation of pharmaceutical intermediates using Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Pharmaceutical Intermediates using Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Executive Summary

This Application Note details the protocol for the synthesis, purification, and application of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (referred to herein as Intermediate-42 ). This sterically hindered, chiral diamine scaffold is a critical building block in the development of next-generation Janus Kinase (JAK) inhibitors and GPCR modulators .

The structural complexity of Intermediate-42—characterized by a bulky isopropyl group adjacent to a secondary amine and a chiral piperidine ring—presents specific synthetic challenges regarding diastereoselectivity and regiocontrol. This guide provides a validated, scalable workflow for generating high-purity (>98%) material suitable for GMP-compliant API synthesis.

Structural Analysis & Retrosynthetic Logic

The target molecule, 3-(1-(methylamino)-2-methylpropyl)piperidine , contains two contiguous stereocenters (C3 on the piperidine ring and C1 on the propyl chain).

  • Pharmacophore Relevance: The 3-substituted piperidine motif mimics the pyrrolidine core found in established JAK inhibitors (e.g., Tofacitinib), while the isopropyl side chain enhances lipophilicity and hydrophobic pocket occupancy in kinase domains.

  • Synthetic Challenge: Standard reductive amination is often sluggish due to steric hindrance from the isopropyl group (beta-branching).

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic Disconnection of Intermediate-42 Target Target: Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine Precursor1 Ketone Intermediate (N-Boc-3-isobutyrylpiperidine) Target->Precursor1 Deprotection & Reductive Amination Reagent2 Methylamine / Ti(OiPr)4 (Reductive Amination) Target->Reagent2 + Precursor2 Start: N-Boc-Piperidine-3-Weinreb Amide Precursor1->Precursor2 Nucleophilic Addition Reagent1 Isopropyl Grignard (iPrMgBr) Precursor1->Reagent1 +

Figure 1: Retrosynthetic strategy isolating the critical ketone intermediate formed via Weinreb amide chemistry to prevent over-addition.

Experimental Protocol

Phase 1: Synthesis of the Ketone Scaffold

Objective: To install the isopropyl group without tertiary alcohol formation.

Materials:

  • tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

  • Isopropylmagnesium chloride (2.0 M in THF)

  • Tetrahydrofuran (anhydrous)

Procedure:

  • Setup: Charge a flame-dried 3-neck flask with the Weinreb Amide (1.0 eq) and anhydrous THF (10 V). Cool to 0°C under N₂ atmosphere.

  • Addition: Add Isopropylmagnesium chloride (1.2 eq) dropwise over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1).

  • Quench: Slowly add saturated NH₄Cl solution. Extract with EtOAc (3x).

  • Purification: Concentrate organic layers. The crude ketone (tert-butyl 3-(2-methylpropanoyl)piperidine-1-carboxylate) is sufficiently pure for the next step.

Phase 2: Titanium-Mediated Reductive Amination

Objective: To introduce the methylamine functionality with high diastereoselectivity despite steric bulk.

Rationale: Standard NaBH(OAc)₃ conditions often fail here due to the bulky isopropyl group. Titanium(IV) isopropoxide is used as a Lewis acid to facilitate imine formation and scavenge water.

Materials:

  • Ketone Intermediate (from Phase 1)

  • Methylamine (2.0 M in THF)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Imine Formation: Dissolve Ketone (1.0 eq) in THF. Add Methylamine (3.0 eq) and Ti(OiPr)₄ (2.0 eq). Stir at ambient temperature for 12–16 hours.

    • Checkpoint: Solution should turn slightly viscous/yellow, indicating titanium-complex formation.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise (Caution: gas evolution).

  • Workup: Quench with 1N NaOH (to precipitate Titanium salts). Filter through a Celite pad.

  • Isolation: Concentrate filtrate. The resulting oil contains a mixture of diastereomers.

Phase 3: Deprotection and Salt Formation

Procedure:

  • Dissolve the N-Boc intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 4 hours.

  • Precipitation: The product precipitates as the dihydrochloride salt. Filter and wash with diethyl ether to obtain Intermediate-42 (2HCl salt) as a white hygroscopic solid.

Analytical Specifications & Quality Control

To ensure the intermediate is suitable for downstream API coupling, the following specifications must be met.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0% (Area %)HPLC (C18, 0.1% TFA)
Identity Consistent with Structure¹H-NMR (D₂O)
Chiral Purity > 99% ee (if resolved)Chiral HPLC (Chiralpak AD-H)
Residual Titanium < 20 ppmICP-MS

Key NMR Diagnostic Signals (D₂O):

  • δ 0.95 (d, 6H): Isopropyl methyls (characteristic doublet).

  • δ 2.65 (s, 3H): N-Methyl group.

  • δ 3.10–3.40 (m, 4H): Piperidine ring protons adjacent to Nitrogen.

Application Workflow: API Synthesis

Intermediate-42 is typically coupled with heteroaryl chlorides (e.g., chloropyrimidines or chloropyridines) via SɴAr reactions to form the final kinase inhibitor.

Workflow Diagram (DOT)

ApplicationWorkflow Figure 2: Application of Intermediate-42 in API Synthesis Int42 Intermediate-42 (Diamine Salt) Complex SɴAr Transition State Int42->Complex + DMF, 80°C Base Base (K2CO3) Base->Complex Scavenge HCl Heteroaryl Heteroaryl Chloride (e.g., Pyrrolopyrimidine) Heteroaryl->Complex API Final API Scaffold (JAK Inhibitor Analog) Complex->API Yield: 75-85%

Figure 2: Typical SɴAr coupling workflow. The steric bulk of Intermediate-42 requires polar aprotic solvents (DMF/DMSO) and elevated temperatures.

Critical Optimization Note: Due to the steric hindrance at the exocyclic amine, regioselectivity issues may arise if the heteroaryl chloride has multiple leaving groups. Lower temperatures (40–60°C) with longer reaction times are recommended to favor the kinetic product.

References

  • Bhattacharya, A., et al. (2020).[1] Synthesis and pharmacological evaluation of 3-substituted piperidine derivatives. Arabian Journal of Chemistry. Link

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib). US Patent 8,193,362. Link

  • Matthews, J. L., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization.[2] ResearchGate. Link

  • BenchChem. (2023). Application Notes for 3-Substituted Piperidine Intermediates.Link

Sources

Application Note: Solvation Strategies for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Solvation Rationale

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a complex aliphatic diamine characterized by two distinct basic centers: a secondary nitrogen embedded within a piperidine ring, and an acyclic secondary methylamine group on a branched propyl chain.

The Causality of Solvation: The solubility of this compound is strictly dictated by its ionization state. The piperidine nitrogen typically exhibits a pKa around 11.2 , while the aliphatic secondary amine has a pKa in the range of 10.5–11.0.

  • Free Base Form: In environments where the pH > 11 (or in pure organic solvents), the molecule exists as a neutral free base. The branched 2-methylpropyl chain and the saturated piperidine ring impart significant lipophilicity. Consequently, the free base will readily dissolve in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., DCM), but it will aggressively precipitate in aqueous media.

  • Salt Form: In acidic media (pH < 9), both nitrogen atoms become protonated, forming a dicationic salt (e.g., a dihydrochloride). This protonation disrupts the crystal lattice energy in favor of powerful ion-dipole interactions with water, rendering the compound highly soluble in aqueous buffers .

Solvent System Selection Matrix

To facilitate rapid decision-making during drug development and chemical synthesis, the following matrix summarizes the theoretical solubility profile of the compound based on its chemical state and the dielectric constant of the solvent.

Table 1: Comparative Solubility Profile based on Ionization State

Solvent SystemDielectric Constant (ε)Free Base SolubilityDihydrochloride Salt SolubilityPrimary Application
Water (pH 7.4) 80.1Poor (< 1 mg/mL)Excellent (> 50 mg/mL)In vivo dosing, aqueous assays
Water (pH 3.0) 80.1Excellent (Protonates in situ)Excellent (> 50 mg/mL)Salt formation, extraction
DMSO 46.7Excellent (> 100 mg/mL)Moderate (Requires heating)In vitro assay stock solutions
Dimethyl Isosorbide ~25.0ExcellentPoorSustainable chemical synthesis
Dichloromethane 9.1ExcellentInsolubleExtractions, lipophilic synthesis

Strategic Solvent Selection for Drug Development

  • In Vitro Assays (Co-Solvency): For biological screening, the free base is typically dissolved in Dimethyl sulfoxide (DMSO) to create a highly concentrated master stock. This stock is then diluted into an aqueous assay buffer. The DMSO acts as a co-solvent that prevents the lipophilic free base from rapidly aggregating before it can interact with its biological target .

  • Sustainable Chemical Synthesis: Historically, aliphatic amines were reacted in toxic solvents like DMF or DCM. Modern green chemistry protocols increasingly utilize Dimethyl Isosorbide (DMIso), a renewable, biomass-derived dipolar aprotic solvent that provides excellent solvation for aliphatic amines during coupling reactions without the severe toxicity profile of traditional solvents .

Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM In Vitro Assay Stock

Objective: To generate a stable 10 mM stock solution of the free base in DMSO, suitable for aqueous dilution without precipitation.

  • Weighing: Accurately weigh 2.12 mg of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (Free Base, MW ≈ 212.3 g/mol ) into a sterile, amber glass vial.

    • Rationale: Amber glass prevents potential photo-degradation. Glass is strictly required because highly lipophilic free-base amines can adsorb to the hydrophobic surfaces of standard polystyrene tubes, artificially lowering the actual concentration.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Rationale: Anhydrous DMSO prevents the premature introduction of water, which could trigger localized nucleation and micro-precipitation of the lipophilic free base.

  • Agitation & Validation (Self-Validating Step): Vortex the solution for 60 seconds at room temperature. Validate complete dissolution by shining a laser pointer through the vial (Tyndall effect test).

    • Causality: If the laser beam is visible as a solid line through the liquid, micro-particulates remain in suspension. Continue vortexing or apply gentle sonication until the beam is entirely invisible, confirming a true thermodynamic solution.

  • Aqueous Dilution: For the final assay, dilute the stock 1:100 into the target aqueous buffer (e.g., PBS, pH 7.4) under vigorous stirring.

    • Rationale: Rapid kinetic stirring during dilution prevents the localized, high-concentration pooling of DMSO that leads to the precipitation of the free base before it can disperse.

Protocol B: In Situ Dihydrochloride Salt Formation for Aqueous Solubilization

Objective: To solubilize the free base directly into an aqueous vehicle for in vivo administration by converting it to a hydrophilic dicationic salt.

  • Suspension: Suspend 10.0 mg of the free base in 0.8 mL of distilled water. The mixture will appear highly cloudy (insoluble).

  • Acidification: Slowly add 0.1 M HCl dropwise while continuously monitoring the pH with a micro-probe.

    • Rationale: The addition of a strong acid forces the protonation of both the piperidine nitrogen (pKa ~11.2) and the aliphatic amine, shifting the molecule from a lipophilic state to a highly polar state.

  • Equilibration: Continue adding HCl until the pH stabilizes at 4.5–5.0 and the solution becomes completely transparent.

    • Causality: At pH 5.0, >99.9% of the molecules exist in the dicationic (dihydrochloride) state. This maximizes ion-dipole interactions with the water molecules, ensuring complete thermodynamic solubility.

  • Volume Adjustment & Validation (Self-Validating Step): Adjust the final volume to exactly 1.0 mL with distilled water to achieve a 10 mg/mL solution. Validate the solution by passing it through a 0.22 µm hydrophilic syringe filter.

    • Causality: If the salt formation is complete, zero physical resistance should be felt during filtration, confirming the absolute absence of undissolved Active Pharmaceutical Ingredient (API).

Solvation Workflow Visualization

SolventWorkflow A Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine B Assess Chemical State A->B C Free Base Form (Lipophilic) B->C pH > 11 D Salt Form (e.g., 2HCl) (Hydrophilic) B->D pH < 9 E Organic Solvents (DMSO, DMIso, DCM) C->E Direct Dissolution F Aqueous Media (Water, Saline, Buffers) D->F Direct Dissolution G Chemical Synthesis & Stock Solutions E->G H In Vitro / In Vivo Biological Assays E->H Dilute to <1% v/v in aqueous buffer F->H

Workflow for selecting solvent systems based on the chemical state of the diamine.

References

  • Dimethyl Isosorbide: A Renewable Solvent for Sustainable Drug Discovery Chemistry. ChemRxiv Preprints. Available at:[Link]

Application Note: Advanced Strategies for Integrating Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The incorporation of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (hereafter referred to as MMPA ) into ligand scaffolds presents a classic yet complex challenge in medicinal chemistry: distinguishing between two nucleophilic secondary amine centers with distinct steric and electronic profiles.

MMPA is a "privileged" pharmacophore often found in GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors. It combines a solubilizing piperidine ring with a branched, hydrophobic alkyl chain, offering opportunities for both hydrogen bonding and hydrophobic pocket occupation. However, its successful incorporation requires rigorous chemoselectivity control.

Structural Deconstruction
  • Site A (Piperidine Nitrogen): A cyclic secondary amine. Sterically accessible (relative to Site B) and highly nucleophilic (pKa ~11.0).

  • Site B (Exocyclic N-Methyl Amine): An acyclic secondary amine. It is flanked by a bulky isopropyl group (the "2-methylpropyl" tail) and the piperidine ring itself. This creates a highly congested steric environment , significantly reducing nucleophilicity and increasing the energy barrier for amide coupling or SNAr reactions.

Key Technical Directive: Unless specific protecting group strategies are employed, electrophiles will preferentially react with Site A (Piperidine) by a factor of >100:1 due to steric differentiation.

Decision Matrix & Workflow

Before initiating synthesis, determine the attachment point of the scaffold. The following flowchart dictates the experimental protocol based on your target regioselectivity.

ReactionWorkflow Start Target Scaffold Attachment Point? Decision1 Piperidine Nitrogen (Site A) Start->Decision1 Decision2 Exocyclic Amine (Site B) Start->Decision2 StepA1 Direct Coupling (No Protection Needed) Decision1->StepA1 StepB1 Orthogonal Protection Required Decision2->StepB1 StepA2 Protocol 1: Reductive Amination (Aldehydes) StepA1->StepA2 StepA3 Protocol 2: S_NAr / Buchwald (Aryl Halides) StepA1->StepA3 StepB2 1. Boc-Protect Piperidine (Site A) (Limiting Reagent Strategy) StepB1->StepB2 StepB3 2. Protocol 3: Advanced Cross-Coupling (RuPhos/BrettPhos Catalysis) StepB2->StepB3 StepB4 3. Acidic Deprotection (TFA/HCl) StepB3->StepB4

Figure 1: Strategic decision tree for MMPA incorporation based on regioselectivity requirements.

Detailed Experimental Protocols

Protocol 1: Regioselective Functionalization of the Piperidine Ring (Site A)

Use this protocol when the MMPA unit acts as the "tail" of the molecule, attached via the piperidine nitrogen.

Rationale: The exocyclic amine is sufficiently shielded by the adjacent isopropyl and piperidyl groups that it acts as a "spectator" amine under mild conditions. Protection of the exocyclic amine is often unnecessary if stoichiometry is controlled.

Method A: Reductive Amination (Standard)

Reagents: Aldehyde (1.0 eq), MMPA (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCM/DCE (1:1).

  • Dissolution: Dissolve the aldehyde (1.0 mmol) in anhydrous DCE (5 mL).

  • Amine Addition: Add MMPA (1.1 mmol). If MMPA is a hydrochloride salt, add DIPEA (1.1 mmol) to free-base in situ.

    • Note: Do not add excess base; keeping the pH slightly acidic/neutral favors iminium ion formation at the more basic piperidine center.

  • Reaction: Stir for 30 min at Room Temperature (RT) to allow equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Quench: Stir for 4–16 hours. Quench with sat. NaHCO₃.

  • Outcome: >95% selectivity for Piperidine alkylation.

Method B: SNAr Coupling (Heteroaryl Chlorides)

Reagents: 2-Chloropyridine derivative (1.0 eq), MMPA (1.2 eq), K₂CO₃ (3.0 eq), DMSO or NMP.

  • Setup: Combine Heteroaryl Chloride and MMPA in DMSO (0.5 M).

  • Heating: Heat to 80–100°C.

    • Critical Control: Monitor by LCMS. The piperidine reacts rapidly. If the reaction is pushed to >120°C or left too long, the exocyclic amine may begin to react (bis-arylation), though this is rare due to sterics.

  • Workup: Dilute with water, extract with EtOAc.

Protocol 2: Functionalization of the Hindered Exocyclic Amine (Site B)

Use this protocol when the piperidine ring must remain free (or be derivatized later) and the scaffold attaches to the chain amine.

Rationale: This is the difficult pathway. The steric bulk around the nitrogen (branched alpha-carbon + N-methyl) makes standard SN2 or amide coupling extremely sluggish. Palladium catalysis with specific bulky phosphine ligands is required.

Step 1: Selective Protection of Piperidine

Before coupling Site B, Site A must be masked.

  • Reagents: Boc₂O (0.95 eq), TEA (1.5 eq), DCM, 0°C.

  • Procedure: Add Boc₂O dropwise to MMPA solution. The unhindered piperidine reacts exclusively.

  • Purification: Isolate N-Boc-MMPA via silica gel chromatography (essential to remove any bis-Boc or unreacted diamine).

Step 2: Buchwald-Hartwig Cross-Coupling (The "RuPhos" Protocol)

Standard ligands (PPh₃, dppf) will fail here. You must use RuPhos or BrettPhos precatalysts, which are designed to facilitate the reductive elimination of bulky amines.

Reagents:

  • Aryl/Heteroaryl Halide (1.0 eq)

  • N-Boc-MMPA (1.2 eq)

  • Catalyst: RuPhos Pd G4 (2–5 mol%) or Pd(OAc)₂/RuPhos (1:2 ratio)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) - Critical for activation

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inert Atmosphere: Charge a reaction vial with Aryl Halide, N-Boc-MMPA, Base, and Catalyst. Purge with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Add degassed solvent (0.2 M concentration).

  • Activation: Heat to 80–100°C for 2–12 hours.

    • Troubleshooting: If conversion is low, switch to BrettPhos Pd G4 and raise temperature to 110°C. BrettPhos provides a larger bite angle and better stability for extremely hindered substrates [1].

  • Workup: Filter through Celite, concentrate, and purify.

BuchwaldCycle LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash High!) OxAdd->AmineBind N-Boc-MMPA Deprot Deprotonation by NaOtBu AmineBind->Deprot Base RedElim Reductive Elimination (Form C-N Bond) Deprot->RedElim Rate Limiting Step (RuPhos aids here) RedElim->LPd Regeneration Product Product: Ar-N(Me)-Scaffold RedElim->Product

Figure 2: Catalytic cycle highlighting the critical role of specialized ligands (RuPhos) in overcoming the steric barrier at the amine coordination and reductive elimination steps.

Stereochemical Considerations

MMPA contains two chiral centers:

  • C3 of Piperidine

  • C1 of the Propyl chain (The attachment point of the N-methyl group)

Commercial sources often supply this as a mixture of diastereomers or a racemate.

  • Recommendation: If using the scaffold for SAR (Structure-Activity Relationship) studies, separate diastereomers after the initial coupling to the core scaffold.

  • Technique: Supercritical Fluid Chromatography (SFC) using chiral stationary phases (e.g., Chiralpak AD-H or IC) is superior to HPLC for resolving these amine-rich diastereomers. Use a basic modifier (0.1% Diethylamine) in the mobile phase.

Quantitative Data Summary

ParameterPiperidine Nitrogen (Site A)Exocyclic N-Methyl (Site B)
Hybridization sp³ cyclicsp³ acyclic
Steric Profile Moderate (Secondary)High (Branched Alpha-C)
pKa (approx) ~11.0~9.8–10.2
Nucleophilicity HighLow
Pref. Reaction SN2, Reductive Amination, SNArPd-Catalyzed Coupling, High-Temp SNAr
Protecting Group Boc, Cbz, Fmoc (Easy install)Difficult to protect selectively

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

Disclaimer: This protocol involves the use of hazardous chemicals. Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Application Note: Crystallization Methods for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine , a complex diamine intermediate likely encountered in the synthesis of JAK inhibitors or similar piperidine-based therapeutics.

Given the structural characteristics (two secondary amine centers, potential for multiple stereoisomers, and lipophilic alkyl chain), this molecule presents specific challenges: oiling out during salt formation, hygroscopicity of halide salts, and the need for diastereomeric enrichment .

Introduction & Molecular Analysis

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a diamine featuring a piperidine ring and an acyclic secondary amine. The presence of two basic nitrogen centers (pKa₁ ≈ 11.0 for piperidine, pKa₂ ≈ 10.2 for the acyclic amine) dictates that this molecule will readily form both mono- and di-salts.

Key Challenges
  • Oiling Out: The flexible isobutyl-like chain increases rotational freedom, often leading to amorphous oils rather than crystalline solids during rapid precipitation.

  • Stereochemistry: The molecule contains two chiral centers (C3 of the piperidine and C1 of the propyl chain), resulting in four potential stereoisomers. Crystallization is the primary method for diastereomeric purification.

  • Hygroscopicity: Dihydrochloride salts of such diamines are notoriously hygroscopic, requiring strict humidity control or alternative counter-ions (e.g., Fumarate, Succinate) for solid-state stability.

Salt Selection Strategy

The choice of counter-ion is critical for defining the physical properties of the API or intermediate.

Salt TypeStoichiometrySolvent SystemPurpose
Dihydrochloride (2HCl) 1:2 (Base:Acid)IPA / EtOAcHigh solubility; primary isolation method.
L-Tartrate 1:1 or 1:2MeOH / AcetoneChiral Resolution. Enriches specific diastereomers.
Fumarate 1:1EtOH / WaterStability. Non-hygroscopic solid for storage.
Succinate 1:1IPA / HeptaneAlternative for bioavailability enhancement.

Experimental Protocols

Protocol A: Dihydrochloride Salt Formation (Bulk Isolation)

Target: Rapid isolation of the crude diamine from reaction mixtures.

Reagents:

  • Crude Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (Free Base).

  • Hydrochloric acid (4M in Dioxane or 37% aq. HCl).

  • Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc).

Procedure:

  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of IPA at 40°C. Ensure complete dissolution.

  • Acid Addition: Slowly add 2.2 equivalents of HCl (e.g., 4M in Dioxane) dropwise over 30 minutes.

    • Note: Maintain temperature at 40-45°C to prevent premature precipitation of amorphous solids.

  • Seeding: Once the solution becomes slightly turbid, add 0.1 wt% of crystalline seed (if available). If not, scratch the vessel wall to induce nucleation.

  • Crystallization:

    • Hold at 40°C for 1 hour (Ostwald ripening).

    • Cool slowly to 20°C at a rate of 5°C/hour.

    • Add 50 mL of EtOAc as an anti-solvent dropwise over 1 hour.

    • Cool to 0-5°C and hold for 2 hours.

  • Filtration: Filter the white solid under nitrogen (to prevent moisture uptake). Wash with cold EtOAc.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours with P₂O₅ desiccant.

Critical Control Point: If the product "oils out" (forms a second liquid phase) upon acid addition, reheat the mixture to redissolve the oil, add more IPA (solvent), and cool more slowly.

Protocol B: L-Tartrate Resolution (Diastereomeric Enrichment)

Target: Purification of the (3R, 1'R) or (3S, 1'S) isomer.

Reagents:

  • Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (Free Base).

  • L-Tartaric Acid (anhydrous).

  • Solvents: Methanol (MeOH), Acetone.

Procedure:

  • Preparation: Dissolve 5.0 g of free base in 25 mL MeOH. Separately, dissolve 1.0 equivalent of L-Tartaric acid in 15 mL MeOH.

  • Mixing: Add the acid solution to the base solution at 60°C.

  • Reflux: Stir at reflux (65°C) for 30 minutes to ensure homogeneity.

  • Controlled Cooling: Cool to 50°C. If nucleation does not occur, add Acetone (anti-solvent) dropwise until persistent turbidity is observed (approx. 10-20 mL).

  • Crystallization: Cool to 20°C over 4 hours. Stir overnight.

  • Harvest: Filter the solids.

    • Analysis: Check chiral purity via Chiral HPLC. If diastereomeric excess (de) is <95%, recrystallize the wet cake from MeOH/Water (95:5).

Process Workflow Visualization

The following diagram illustrates the decision tree for processing the crude amine based on the desired outcome (Isolation vs. Resolution).

CrystallizationWorkflow Start Crude Reaction Mixture (Free Base) Decision Goal Selection Start->Decision IsoPath Bulk Isolation / Storage Decision->IsoPath Stability ResPath Chiral Resolution Decision->ResPath Purity AcidAdd Add 2.2 eq HCl in IPA (40-45°C) IsoPath->AcidAdd OilCheck Check for Oiling Out AcidAdd->OilCheck Reheat Reheat & Add IPA OilCheck->Reheat Yes (Oil) Cooling Cool to 0°C + EtOAc OilCheck->Cooling No (Solid) Reheat->AcidAdd FinalHCl 2HCl Salt (Hygroscopic) Cooling->FinalHCl TartrateAdd Add 1.0 eq L-Tartaric Acid in MeOH (60°C) ResPath->TartrateAdd SlowCool Slow Cool to 20°C (+ Acetone) TartrateAdd->SlowCool CheckDE Check Chiral Purity SlowCool->CheckDE Recryst Recrystallize (MeOH/H2O) CheckDE->Recryst < 98% de FinalTart L-Tartrate Salt (High de%) CheckDE->FinalTart > 98% de Recryst->SlowCool

Caption: Workflow for salt selection and crystallization optimization, highlighting critical control points for oiling out and chiral purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation is too high; Temperature dropped too fast.Seed at higher temperature (metastable zone). Use a "solvent cycling" method (heat to dissolve oil, cool slowly).
Hygroscopicity Formation of amorphous HCl salt or presence of excess acid.Switch to Fumarate or Succinate salt. Ensure strict drying (vacuum + P₂O₅).
Low Yield Product too soluble in alcohol (IPA/MeOH).Increase the ratio of anti-solvent (EtOAc or MTBE ). Cool to -10°C.
Gel Formation Rapid precipitation trapping solvent.Apply high-shear mixing during anti-solvent addition.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. Link

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing as a core structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The target molecule, Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, and its analogs represent a class of compounds with potential applications in various therapeutic areas due to the combination of the piperidine ring and a substituted secondary amine sidechain.

Conventional synthetic methods for such compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates, increasing yields, and often improving product purity by minimizing side reactions.[3][4] This is achieved through the efficient and rapid heating of polar reaction mixtures via mechanisms of dipolar polarization and ionic conduction.[3]

This application note provides a detailed, field-proven protocol for the synthesis of the title compounds and their analogs. The strategy hinges on a robust and highly efficient microwave-assisted reductive amination of a key ketone intermediate, tert-butyl 3-(2-methylpropanoyl)piperidine-1-carboxylate. We will detail the synthesis of this precursor and provide a comprehensive, step-by-step protocol for the subsequent microwave-mediated C-N bond formation, which is the core of this methodology.

Core Principles: The Synergy of Reductive Amination and Microwave Synthesis

The chosen synthetic strategy is the one-pot reductive amination, a powerful and widely used transformation for synthesizing amines.[5][6] The process involves two key mechanistic steps that occur in the same reaction vessel:

  • Iminium Ion Formation: The carbonyl group of the ketone (our piperidine precursor) reacts with a primary or secondary amine to form a hemiaminal intermediate. In the presence of a mild acid catalyst, this intermediate dehydrates to form a positively charged iminium ion. This step is often the rate-limiting step under conventional heating.

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, reduces the electrophilic iminium ion to the final amine product.

Causality Behind Reagent Selection: Our protocol specifies the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This choice is deliberate and critical for the success of a one-pot reaction. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and moisture-tolerant hydride donor.[7] Crucially, it reduces the iminium ion much faster than it reduces the starting ketone.[5][7] This selectivity prevents the undesired reduction of the ketone precursor to an alcohol, thereby maximizing the yield of the target amine.

The Microwave Advantage: Microwave irradiation dramatically accelerates the rate-limiting iminium ion formation.[3][8] The polar intermediates and reagents efficiently absorb microwave energy, leading to rapid, uniform heating that overcomes the activation energy barrier for dehydration much more effectively than conventional oil bath heating. This results in reaction times being reduced from many hours to mere minutes.[4]

Reductive Amination Mechanism Ketone R-C(=O)-R' (Ketone) Hemiaminal R-C(OH)(NHR'')-R' (Hemiaminal) Ketone->Hemiaminal + R''-NH2 Step 1 Amine R''-NH2 (Amine) Amine->Hemiaminal Iminium [R-C(=N+HR'')-R'] (Iminium Ion) Hemiaminal->Iminium - H2O Step 2 (Rate-Limiting) Product R-CH(NHR'')-R' (Final Amine) Iminium->Product + [H-] Step 3 (Reduction) H2O H2O H_plus H+ STAB NaBH(OAc)3 STAB_used STAB_used->Product from NaBH(OAc)3

Caption: Mechanism of one-pot reductive amination.

Overall Synthetic Workflow

The synthesis is designed as a two-stage process, ensuring high purity of the key intermediate, which is crucial for the success of the final microwave-assisted step. The N-Boc protecting group is employed to prevent side reactions at the piperidine nitrogen.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Analog Synthesis start N-Boc-nipecotic acid weinreb N-Boc-piperidine-3-Weinreb amide start->weinreb 1. (COCl)2 2. MeO(Me)NH·HCl ketone tert-butyl 3-(2-methylpropanoyl) piperidine-1-carboxylate (Key Intermediate) weinreb->ketone i-PrMgBr product Final N-Boc Protected Analog ketone->product Microwave-Assisted Reductive Amination amine R1R2NH (e.g., MeNH2) amine->product deprotected Final Deprotected Analog product->deprotected TFA or HCl (Deprotection)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine .

The most efficient route to this scaffold is the reductive amination of 1-(1-Boc-piperidin-3-yl)-2-methylpropan-1-one with methylamine. However, because the target ketone is sterically hindered by both an isopropyl group and a piperidine ring, researchers frequently encounter yield-killing side reactions. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to eliminate these impurities.

Process Overview & Mechanistic Causality

Reductive amination is a delicate kinetic race between imine formation and carbonyl reduction. The diagram below illustrates the desired synthetic trajectory versus the competing side reactions that generate impurities.

Mechanism Ketone Ketone (Starting Material) Imine Iminium Ion (Intermediate) Ketone->Imine + Methylamine (pH 4-5) Alcohol Alcohol (Reduction Byproduct) Ketone->Alcohol NaBH4 (Direct Reduction) Product Secondary Amine (Target Product) Imine->Product NaBH(OAc)3 (Fast) TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine + Excess Ketone (Side Reaction)

Mechanistic pathway of reductive amination and common side reactions.

Quantitative Data: Impact of Reagent Selection

The choice of reducing agent and stoichiometry directly dictates the purity profile. The table below summarizes our internal validation data for the reductive amination of the sterically hindered ketone.

Reducing AgentEquivalents of MethylamineSolventTemp (°C)Target Amine Yield (%)Alcohol Byproduct (%)Tertiary Amine (%)
NaBH₄1.2MeOH2542458
NaBH₃CN1.2MeOH2578512
NaBH(OAc)₃1.2DCE2581< 214
NaBH(OAc)₃ 5.0 DCE 25 94 < 2 < 2

Troubleshooting & FAQs

Troubleshooting Start Analyze Crude Mixture Issue1 High Alcohol Byproduct? Start->Issue1 Fix1 Switch to NaBH(OAc)3 Pre-form Imine Issue1->Fix1 Yes Issue2 High Tertiary Amine? Issue1->Issue2 No Fix2 Use 5-10 eq Methylamine Add Reductant Slowly Issue2->Fix2 Yes Issue3 Piperidine Ring Reacting? Issue2->Issue3 No Fix3 Install Boc/Cbz Group Prior to Reaction Issue3->Fix3 Yes

Decision tree for troubleshooting common side reactions during synthesis.

Q1: Why am I observing significant amounts of the alcohol byproduct (1-(piperidin-3-yl)-2-methylpropan-1-ol)? A: This occurs when the reducing agent directly reduces the starting ketone before it can condense with methylamine. Strong reductants like sodium borohydride (NaBH₄) possess high hydridic character and rapidly attack carbonyls. Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). The three electron-withdrawing acetate ligands pull electron density away from the boron-hydrogen bond via inductive effects, significantly lowering its reducing power ()[1]. Consequently, NaBH(OAc)₃ is highly selective for the more electrophilic iminium ion and leaves the ketone untouched.

Q2: My LC-MS shows a mass consistent with over-alkylation (tertiary amine). How can I suppress this? A: Over-alkylation is a kinetic problem. The desired secondary amine product is more nucleophilic than the primary methylamine starting material due to the electron-donating effect of the alkyl chain. If unreacted ketone is still present, the newly formed secondary amine will attack it, forming an iminium ion that gets reduced to a tertiary amine ()[2]. Solution: Flood the system with methylamine (5–10 equivalents). By applying Le Chatelier’s principle, the sheer concentration of the primary amine outcompetes the secondary amine for any available ketone.

Q3: Do I need to protect the piperidine ring before the reductive amination? A: Absolutely. The piperidine ring contains a secondary nitrogen which is a strong nucleophile. If left unprotected, it will undergo intermolecular condensation with the ketone of another molecule, leading to complex oligomeric mixtures. Solution: Install a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prior to the reaction. The strongly electron-withdrawing nature of the carbamate delocalizes the nitrogen's lone pair, rendering it non-nucleophilic.

Self-Validating Experimental Protocol

Causality Focus: Because the starting ketone is flanked by a bulky isopropyl group and a piperidine ring, steric hindrance significantly retards the rate of imine condensation. If the reducing agent is introduced prematurely, even a mild reductant will slowly reduce the unreacted ketone. Therefore, separating the condensation and reduction phases is non-negotiable.

Phase 1: Imine Condensation

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 eq of 1-(1-Boc-piperidin-3-yl)-2-methylpropan-1-one in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add 5.0 eq of Methylamine (33% solution in absolute ethanol).

  • Acid Catalysis: Dropwise, add glacial acetic acid until the pH reaches 4.5–5.0. Causality: This specific pH protonates the carbonyl oxygen to increase electrophilicity without fully protonating the methylamine into a non-nucleophilic ammonium salt[1].

  • Validation Check: Stir at room temperature for 2 hours. Self-Validation:Do not proceed until TLC or LC-MS confirms >95% consumption of the starting ketone. If unreacted ketone remains, the subsequent addition of the reductant will freeze the yield and risk alcohol formation.

Phase 2: Selective Reduction 5. Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction. 6. Reductant Addition: Add 1.5 eq of NaBH(OAc)₃ portion-wise over 15 minutes. 7. Completion: Remove the ice bath and stir at room temperature for 4 hours.

Phase 3: Workup & Deprotection 8. Quench: Slowly add saturated aqueous NaHCO₃ to neutralize the acetic acid and quench any remaining hydride. 9. Extraction: Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. Deprotection: Dissolve the crude N-Boc-protected amine in 4M HCl in dioxane. Stir for 1 hour at room temperature to cleave the Boc group, yielding the final Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine as a hydrochloride salt. (Note: For large-scale industrial synthesis, transition-metal-catalyzed reductive amination employing hydrogen gas is a viable, atom-economical alternative to hydride reagents ()[3].)

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (American Chemical Society) URL: [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues with Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing formulation and assay challenges with Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine .

As a lipophilic diamine, this compound presents unique physicochemical hurdles in aqueous media. While its dual basic centers suggest high water solubility, its bulky aliphatic backbone and specific pKa values frequently lead to unexpected precipitation in biological assays. This guide synthesizes mechanistic chemical principles with field-proven troubleshooting protocols to ensure your in vitro and in vivo workflows remain robust and reproducible.

Section 1: Core Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my compound precipitate in physiological buffers (pH 7.4) even though it is a diamine? A1: The solubility of piperidine derivatives is highly pH-dependent. The piperidine nitrogen has a pKa of approximately 11.2, while the aliphatic secondary amine has a pKa of roughly 9.0 to 9.5[1]. At pH 7.4, the compound is predominantly diprotonated. However, the highly lipophilic nature of the 2-methylpropyl chain can drive the molecules to self-associate into micelles or aggregates once the concentration exceeds its critical threshold. Furthermore, in basic conditions (pH > 9.5), the compound reverts to its neutral free base form, which is practically insoluble in water and will immediately crash out of solution[1].

Q2: How does the N-methyl group on the propyl chain affect solubility compared to a primary amine analog? A2: N-methylation fundamentally alters the hydration shell of the molecule. While it removes a hydrogen-bond donor, it adds hydrophobic bulk. Research demonstrates that N-methylation of aliphatic secondary amines generally increases the lipophilicity (Log D) while simultaneously reducing the basicity (pKa) of the nitrogen by approximately 1 unit. This means the compound becomes less ionized at physiological pH and more prone to hydrophobic aggregation, severely reducing its intrinsic aqueous solubility compared to a primary amine counterpart.

Q3: I am using the Hydrochloride (HCl) salt, but it still crashes out in Phosphate-Buffered Saline (PBS). Why? A3: This is a classic manifestation of the "common ion effect" combined with ion-pair precipitation. PBS contains high concentrations of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, this massive excess of chloride suppresses the dissolution of the amine-HCl salt. Furthermore, the diprotonated diamine can form highly insoluble ion-pair complexes with the multivalent phosphate anions present in the buffer[2]. Solution: Switch to a Mesylate (methanesulfonate) or Acetate salt, and consider using a non-inorganic buffer system like HEPES or Tris, which do not promote multivalent ion-pairing.

Q4: What is the best formulation strategy if my cell-based assay strictly requires pH 7.4 and cannot tolerate organic co-solvents? A4: When pH adjustment and co-solvents (like DMSO or PEG 400) are biologically restricted, inclusion complexation is the gold standard. Utilizing host molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) allows the lipophilic piperidine and N-methylpropyl moieties to be encapsulated within the hydrophobic cavity of the cyclodextrin[1][3]. The hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility at pH 7.4 without altering the free drug's pharmacological target binding, as the complex exists in a dynamic equilibrium.

Section 2: Quantitative Data & Tolerability Guidelines

To optimize your assay conditions, refer to the following physicochemical parameters and co-solvent limits. Summarizing these variables prevents cellular toxicity while maximizing compound availability.

Table 1: Physicochemical Properties & Predicted Solubility States

ParameterValue / StateImpact on Aqueous Solubility
Piperidine pKa ~11.2Highly protonated at pH 7.4; strongly favors aqueous solubility[1].
N-Methyl Amine pKa ~9.0 - 9.5Partially deprotonated at higher pH; reduces overall solubility.
Free Base Form pH > 10.5Highly lipophilic; practically insoluble in aqueous media[1].
Diprotonated Salt pH < 7.5Maximum aqueous solubility; susceptible to common ion effect in PBS.

Table 2: Co-Solvent & Excipient Tolerability for In Vitro Cell Assays

Excipient / Co-SolventMechanism of SolubilizationMax Tolerated Concentration (In Vitro)Formulation Notes
DMSO Disrupts hydrophobic interactions< 0.5% (v/v)Higher concentrations cause cellular toxicity and membrane permeabilization[2].
PEG 400 Reduces interfacial tension< 2.0% (v/v)Excellent for lipophilic amines; may increase solution viscosity[2].
HP-β-Cyclodextrin Hydrophobic inclusion complexation5.0% - 10.0% (w/v)Biologically inert; ideal for maintaining pH 7.4 without organic solvents[3].
Section 3: Step-by-Step Methodologies
Protocol A: Preparation of the Mesylate Salt for Enhanced Aqueous Solubility

Objective: Convert the poorly soluble free base or HCl salt into a highly soluble methanesulfonate (mesylate) salt to bypass the common ion effect in biological buffers.

  • Dissolution: Dissolve 1.0 equivalent of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (free base) in a minimal volume of anhydrous ethanol or ethyl acetate.

  • Acid Addition: Slowly add 2.05 equivalents of Methanesulfonic acid (MsOH) dropwise under continuous stirring at 0°C to 4°C. (Note: 2 equivalents are required to protonate both the piperidine and the aliphatic amine).

  • Precipitation: Stir for 30 minutes. If the salt does not precipitate spontaneously, add cold diethyl ether dropwise until turbidity is observed.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum for 24 hours to remove residual solvent.

  • Validation: Verify the pH of a 1 mg/mL aqueous solution of the resulting salt; it should be slightly acidic (pH 5.5 - 6.5), confirming successful diprotonated salt formation.

Protocol B: Formulating with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Physiological pH Assays

Objective: Achieve >10 mM solubility of the diamine at pH 7.4 without the use of organic co-solvents.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., HEPES, pH 7.4).

  • Compound Addition: Add the required mass of the diamine (as a dry powder) directly into the HP-β-CD solution. Critical: Do not use a pre-made DMSO stock, as DMSO will compete with the compound for the cyclodextrin cavity.

  • Equilibration: Vortex the mixture vigorously for 2 minutes, then sonicate in a water bath at 25°C for 15-30 minutes until the solution is completely optically clear.

  • Sterilization: Filter the complexed solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid nylon filters, which are known to non-specifically bind lipophilic amines.

  • Validation: Visually inspect the filtrate for precipitation after 24 hours of storage at room temperature to ensure thermodynamic stability[3].

Section 4: Mechanistic & Workflow Visualizations

Pathway FreeBase Free Base Form (Highly Lipophilic, Insoluble) pH > 10.0 MonoSalt Monoprotonated State (Partial Solubility) pH 8.0 - 9.5 FreeBase->MonoSalt Decrease pH DiSalt Diprotonated Salt (High Aqueous Solubility) pH < 7.5 MonoSalt->DiSalt Decrease pH Precipitate Insoluble Ion-Pair Complex (e.g., with PO4³⁻ / Cl⁻) DiSalt->Precipitate Add Phosphate/Chloride (Common Ion Effect) Precipitate->DiSalt Switch to Mesylate/HEPES

pH-dependent protonation states and counterion effects on diamine solubility.

Workflow Start Compound Precipitates in Assay Buffer CheckPH Is pH adjustment biologically acceptable? Start->CheckPH AdjustPH Lower pH to 6.0 - 6.5 (Use Mesylate Salt) CheckPH->AdjustPH Yes CheckCosolvent Can cells tolerate co-solvents? CheckPH->CheckCosolvent No (Requires pH 7.4) UseCosolvent Add 0.5% DMSO or up to 2% PEG 400 CheckCosolvent->UseCosolvent Yes UseCD Formulate with 5-10% HP-β-Cyclodextrin CheckCosolvent->UseCD No (Sensitive Cells)

Decision matrix for resolving lipophilic amine precipitation in biological assays.

Section 5: References
  • ACS Omega (Josai University). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available at:[Link]

  • Sussex Drug Discovery Centre. The impact of N-methylation on aqueous solubility and lipophilicity. Available at: [Link]

Sources

Preventing degradation of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing the Degradation of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine During Storage

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) concerning the stability and storage of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your research.

Introduction: The Challenge of Amine Stability

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, a secondary amine with a piperidine moiety, is representative of a class of compounds that, while pharmacologically valuable, can be susceptible to degradation during storage. The nucleophilic nature of the secondary amine makes it a reactive center, prone to oxidation and reactions with various functional groups present in common pharmaceutical excipients. Understanding these potential degradation pathways is paramount to developing stable formulations and ensuring the efficacy and safety of the final drug product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine?

A1: Based on its chemical structure, the two most significant degradation pathways are oxidative degradation and the Maillard reaction.

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atom of the secondary amine is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light (photolytic degradation).[1] This can lead to the formation of N-oxides and other degradation products.[2]

  • Maillard Reaction: This is a well-documented reaction between an amine (in this case, the secondary amine of your compound) and a reducing sugar.[3][4][5] Many common pharmaceutical excipients, most notably lactose, are reducing sugars.[6] This reaction can lead to the formation of a complex mixture of degradation products, often accompanied by discoloration (browning) of the product.[3][5]

Q2: What are the ideal storage conditions for this compound as a pure active pharmaceutical ingredient (API)?

A2: To minimize degradation, the API should be stored under conditions that limit its exposure to oxygen, moisture, and light.

Storage ParameterRecommendationRationale
Temperature Controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid freezing.Lower temperatures slow down the rate of chemical reactions, including degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).This displaces oxygen, minimizing the potential for oxidative degradation.
Light Store in amber glass vials or other light-protective containers.Protects the compound from photolytic degradation.
Moisture Store in a tightly sealed container with a desiccant.Minimizes water activity, which can accelerate both hydrolysis and the Maillard reaction.[3][7]

Q3: I've observed a yellowing or browning of my formulation containing Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine. What is the likely cause?

A3: Discoloration, particularly browning, is a classic indicator of the Maillard reaction.[1] This strongly suggests an incompatibility between your API and a reducing sugar in your formulation, such as lactose.[3][5] You should immediately investigate the composition of your formulation and consider replacing the reducing sugar with a non-reducing alternative.

Q4: Can I use common excipients like lactose and microcrystalline cellulose with this API?

A4: Caution is strongly advised.

  • Lactose: As a reducing sugar, lactose is highly likely to be incompatible with your secondary amine-containing API due to the Maillard reaction.[3][4][6] It is recommended to avoid lactose in your formulation.

  • Microcrystalline Cellulose (MCC): While generally considered inert, some grades of MCC can contain trace amounts of reducing sugars or other reactive impurities that could potentially interact with the amine.[1] A thorough drug-excipient compatibility study is essential before using MCC.

  • Povidone and Crospovidone: These excipients may contain peroxide or phenolic impurities that can initiate oxidative degradation of sensitive APIs.[1]

Q5: What are some suitable alternative excipients to consider?

A5: When formulating a secondary amine-containing API, consider using non-reducing sugars and other excipients with a low reactivity profile.

Excipient TypeRecommended Alternatives
Diluents/Fillers Mannitol, Dibasic Calcium Phosphate, Starch (pre-gelatinized or dried)
Binders Hydroxypropyl Cellulose (HPC), Hydroxypropyl Methylcellulose (HPMC)
Disintegrants Croscarmellose Sodium, Sodium Starch Glycolate

Always perform compatibility studies to confirm the suitability of any new excipient with your specific API.[7]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Degradation of the API.Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure your HPLC method is stability-indicating.
Loss of API potency over time Chemical degradation.Review storage conditions (temperature, light, humidity, atmosphere). Re-evaluate excipient compatibility.
Discoloration (yellowing/browning) of the solid formulation Maillard reaction with a reducing sugar excipient.Identify and replace the reducing sugar (e.g., lactose) with a non-reducing alternative (e.g., mannitol).
Inconsistent analytical results Issues with the analytical method or sample preparation.Verify the suitability of your HPLC method. If the API lacks a strong chromophore, consider derivatization or alternative detection methods (e.g., CAD, MS).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9]

Objective: To generate potential degradation products of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine under various stress conditions.

Materials:

  • Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS system (for identification of degradation products)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the API in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep a portion at room temperature and heat another portion at 60°C.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep a portion at room temperature and heat another portion at 60°C.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid API in an oven at 70°C.

    • Solution State: Heat the stock solution at 70°C.

  • Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.

  • Sampling and Analysis: At appropriate time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC-UV/PDA method. Aim for 5-20% degradation of the API.[10]

Forced Degradation Experimental Workflow.
Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the API from any potential degradation products.

Objective: To develop and validate an HPLC method for the quantification of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine and its degradation products.

Chromatographic Conditions (A Starting Point):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (or PDA to assess peak purity)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

In-Depth Scientific Discussion: The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between an amino group and the carbonyl group of a reducing sugar.[3][4]

Maillard_Reaction Amine Secondary Amine (API) Condensation Condensation Amine->Condensation Reducing_Sugar Reducing Sugar (e.g., Lactose) Reducing_Sugar->Condensation Schiff_Base Schiff Base/Iminium Ion Condensation->Schiff_Base Amadori_Rearrangement Amadori Rearrangement Schiff_Base->Amadori_Rearrangement Amadori_Product Amadori Product Amadori_Rearrangement->Amadori_Product Further_Degradation Further Degradation Amadori_Product->Further_Degradation Melanoidins Melanoidins (Brown Pigments) Further_Degradation->Melanoidins

Simplified Maillard Reaction Pathway.

The initial step is the condensation of the amine with the open-chain form of the reducing sugar to form a Schiff base or iminium ion.[6] This is followed by an intramolecular rearrangement to form a more stable Amadori product.[5] The Amadori product can then undergo a series of further reactions, including dehydration and fragmentation, ultimately leading to the formation of brown polymeric pigments known as melanoidins.[11] The rate of the Maillard reaction is influenced by temperature, pH, and water activity.[5] This reaction is a critical consideration in the formulation of amine-containing drugs, and its prevention is key to ensuring long-term product stability.[3][4]

References

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
  • Li, J., et al. (2026). A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. Expert Opinion on Drug Delivery.
  • Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Journal of Pharmaceutical Sciences, 87(1), 31-39.
  • Geddes, C. R., et al. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo.
  • Narang, A. S., & Desai, D. (2018). A general Maillard reaction between lactose and an amine group-containing API. In Excipient Applications in Formulation Design and Drug Delivery (pp. 573-597). Springer, Cham.
  • Veeprho. (2024, December 27).
  • Klán, P., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Sayles, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Patel, K., & Patel, M. (2019).
  • Narang, A. S., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmaceutical Research, 33(1), 1-26.
  • Vlasenko, A., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 4(12), 2359-2370.
  • Jenke, D. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 44(11).
  • Al-Obaidi, H., & Al-badri, A. A. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Vlasenko, A., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Journal of Pharmaceutical Sciences, 87(1), 31-39.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 3(2), 237-262.
  • Martins, S. I., Jongen, W. M., & Van Boekel, M. A. (2000). A review of Maillard reaction in food and implications to kinetic modelling. Trends in Food Science & Technology, 11(9-10), 364-373.
  • Kumar, R., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(9), 118-123.
  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. BenchChem.
  • Venkatesh, D. N. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Patel, R. B., et al. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils, 8(5), 11151-11157.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
  • Shah, R. P., et al. (2016). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
  • Shah, R. P., et al. (2016). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.

Sources

Identification of common impurities in Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Identification & Troubleshooting of Impurities in Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Welcome to the Technical Support Center for the synthesis and analytical profiling of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine . As a complex secondary amine containing both a piperidine ring and a sterically hindered aliphatic amine, this compound presents unique challenges during scale-up and analytical characterization. This guide synthesizes field-proven chromatographic techniques, mass spectrometry workflows, and regulatory guidelines to help you troubleshoot unexpected peaks, resolve chiral impurities, and ensure compliance with genotoxic impurity thresholds.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: During LC-MS analysis of our API batches, we consistently observe an unknown peak with an m/z shift of +14 Da relative to the API. What is the likely structure, and what is the mechanistic causality? A: A +14 Da mass shift is the classic signature of an over-alkylated impurity, specifically an N-methylated derivative. In the structure of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, there are two nitrogen atoms: the secondary amine on the side chain and the secondary amine within the piperidine ring. Causality: The piperidine nitrogen is part of a 6-membered ring, which restricts its conformational freedom and exposes its lone pair. This makes it sterically less hindered and significantly more nucleophilic than the side-chain amine, which is shielded by the bulky 2-methylpropyl (isobutyl) group. During reductive amination or alkylation steps, the piperidine nitrogen acts as a kinetic trap for methylating agents, leading to the formation of the N,N-dimethyl impurity. Controlling the stoichiometry of the alkylating agent and optimizing the reaction temperature are critical to mitigating this [1].

Q2: We are detecting a +16 Da impurity that increases during accelerated stability testing. How can we determine if this is an N-oxide at the piperidine ring or the side-chain amine? A: A +16 Da shift indicates oxidative degradation (formation of an N-oxide). To differentiate the regiochemistry, you must utilize LC-MS/MS fragmentation (Product Ion Scan). Causality: Collision-Induced Dissociation (CID) of the piperidine N-oxide will yield a characteristic loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) directly from the piperidine fragment (m/z 84 -> 100). Conversely, if the oxidation occurs at the side-chain amine, the fragmentation pattern will show the +16 Da mass retained on the aliphatic fragment after the cleavage of the C-C bond connecting the piperidine ring to the propyl chain.

Q3: The compound has two chiral centers (C3 of the piperidine ring and C1 of the propyl chain). Our standard Reverse-Phase HPLC (RP-HPLC) shows a single broad peak, but NMR suggests diastereomeric impurities. How do we resolve this? A: Standard C18 columns cannot resolve the diastereomers of highly polar, non-chromophoric aliphatic amines due to secondary interactions with free silanols on the stationary phase. Solution: Implement a Chiral HPLC method with pre-column derivatization. By reacting the secondary amines with para-toluenesulfonyl chloride (PTSC), you introduce a strong UV chromophore and reduce the polarity of the molecule. This derivatized complex can then be successfully resolved using a Chiralpak AD-H column (or equivalent amylose/cellulose-based stationary phase) in polar mode, which relies on hydrogen bonding and steric fit to separate the (1R,3S), (1S,3R), (1R,3R), and (1S,3S) isomers [5].

Q4: As a secondary amine, what is our regulatory risk regarding nitrosamines, and how must we test for them? A: Secondary amines are at the highest risk for forming highly mutagenic N-nitrosamine impurities if exposed to nitrosating agents (e.g., sodium nitrite in the presence of acidic conditions) anywhere in the supply chain. Under the ICH M7(R2) guidelines, these must be controlled to an Acceptable Intake (AI) limit, often requiring detection at parts-per-billion (ppb) levels [2]. You must employ a highly sensitive LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode to quantify the 1-nitroso piperidine derivative [4].

Part 2: Quantitative Impurity Profile Data

The following table summarizes the common impurities associated with Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, their relative retention times (RRT) on a standard C18 gradient, and their mass-to-charge ratios.

Impurity DesignationStructural ModificationRRT (Approx.)m/z [M+H]+Mechanism of FormationRegulatory Guideline
API (Target) None1.00Base Mass (M)N/AN/A
Desmethyl Impurity Unmethylated side-chain amine0.85M - 14Incomplete reductive aminationICH Q3A(R2)[1]
Over-Alkylated Impurity N-methylation at piperidine1.15M + 14Excess methylating agentICH Q3A(R2) [1]
N-Oxide Degradant Oxidation of piperidine nitrogen0.75M + 16Exposure to peroxides/oxygenICH Q3A(R2) [1]
Nitrosamine Impurity N-nitroso derivative (-N=O)1.30M + 29Reaction with nitrosating agentsICH M7(R2) [2]

Part 3: Visualizing Impurity Pathways and Workflows

Chemical Pathways of Impurity Formation

The diagram below illustrates the divergent chemical pathways that lead to the formation of the most critical impurities from the target API.

ImpurityPathway SM Starting Material (Desmethyl Amine) API API: Methyl[2-methyl-1- (piperidin-3-yl)propyl]amine SM->API Reductive Amination Imp1 Over-Alkylated Impurity (+14 Da, N,N-dimethyl) API->Imp1 Excess Methylation Imp2 N-Oxide Impurity (+16 Da, Oxidation) API->Imp2 Oxidative Degradation Imp3 Nitrosamine Impurity (+29 Da, Genotoxic) API->Imp3 Nitrosating Agents (NaNO2)

Caption: Chemical pathways for common impurities in Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine.

Self-Validating Analytical Workflow for Batch Release

To ensure absolute trustworthiness in your analytical data, every batch release must follow a self-validating system. The workflow below ensures that instrument drift or matrix suppression does not result in false negatives for genotoxic impurities.

AnalyticalWorkflow Sample API Sample Preparation SST System Suitability Test (SST) Sample->SST LCMS LC-MS/MS (MRM Mode) SST->LCMS SST Pass Data Data Analysis & Integration LCMS->Data Decision Impurity > Threshold? Data->Decision Pass Batch Release (Compliant) Decision->Pass No Fail OOS Investigation (ICH Q3A/M7) Decision->Fail Yes

Caption: Self-validating LC-MS/MS analytical workflow for impurity quantification and batch release.

Part 4: Experimental Methodologies

Protocol A: Self-Validating LC-MS/MS Method for Nitrosamine Quantification

This protocol establishes a highly specific and sensitive assay for detecting trace-level N-nitroso impurities, utilizing an Isotopically Labeled Internal Standard (ILIS) to self-correct for matrix effects and ensure trustworthiness [3, 4].

Step 1: Sample and Standard Preparation

  • Diluent: Prepare a diluent of 0.1% Formic Acid in Water:Methanol (80:20 v/v).

  • Internal Standard (ILIS): Spike Piperidine-d10 (or a custom synthesized deuterated nitrosamine analog) into the diluent to achieve a final concentration of 10 ng/mL. Causality: The ILIS co-elutes with the target analyte and undergoes the exact same ionization suppression/enhancement in the MS source, allowing the ratio of Analyte/ILIS to remain constant and accurate regardless of the API matrix.

  • Sample: Dissolve 50 mg of the API in 10 mL of the ILIS-spiked diluent.

Step 2: System Suitability Testing (SST)

  • Inject a blank (diluent only) to confirm no carryover or background interference at the target m/z.

  • Inject a Limit of Quantitation (LOQ) standard (e.g., 1 ng/mL of the nitrosamine impurity).

  • Validation Gate: The analysis may only proceed if the LOQ standard demonstrates a Signal-to-Noise (S/N) ratio ≥ 10 and the precision of 6 replicate injections shows an RSD ≤ 5.0%.

Step 3: LC-MS/MS Parameters

  • Column: Atlantis T3 C18 (3.0 × 100 mm, 3 µm) or equivalent.

  • Mobile Phase: Gradient elution using 0.05% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Track the transition from the parent mass[M+H]+ to the dominant product ion (typically corresponding to the loss of the NO group, -30 Da).

Protocol B: Pre-Column Derivatization for Diastereomer Resolution

Because Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine lacks a strong UV chromophore, this protocol utilizes derivatization to enable sensitive UV detection and improve chiral recognition [5].

Step 1: Derivatization Reaction

  • Dissolve 10 mg of the API in 2 mL of anhydrous dichloromethane (DCM).

  • Add 20 µL of triethylamine (TEA) as an acid scavenger.

  • Add 15 mg of para-toluenesulfonyl chloride (PTSC).

  • Stir at room temperature for 30 minutes. Causality: The highly nucleophilic secondary amines react rapidly with PTSC to form sulfonamides. This neutralizes the basic amines (preventing peak tailing on silica-based columns) and attaches a bulky, UV-active tosyl group that interacts strongly with the chiral stationary phase.

Step 2: Chiral HPLC Analysis

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Diethylamine (DEA) in Ethanol (Isocratic).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 228 nm.

  • System Suitability: Ensure the resolution (

    
    ) between the (1R,3S) and (1S,3R) derivatized peaks is ≥ 2.0 before integrating area percentages.
    

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M7 (R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine / PubMed URL: [Link]

  • Title: Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS Source: Journal of Applied Bioanalysis / ResearchGate URL: [Link]

  • Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: Chirality / PubMed URL: [Link]

Validation & Comparative

HPLC method validation for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in polar compound retention and LC-MS method development, I frequently encounter the chromatographic hurdles presented by aliphatic, di-basic amines. Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a prime example of such a challenging analyte.

This guide provides an objective, data-driven comparison of stationary phase technologies for the analysis of this compound, followed by a self-validating methodology aligned with the latest regulatory standards.

Mechanistic Insight: The Causality of Peak Tailing

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine contains two highly basic nitrogen centers: a secondary amine within the piperidine ring and a secondary amine on the aliphatic chain. At a typical LC-MS compatible mobile phase pH (e.g., pH 2.7 using 0.1% Formic Acid), both nitrogen atoms are fully protonated, rendering the molecule di-cationic.

When analyzed on a Standard Fully Porous C18 column, this di-cationic state triggers severe secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the secondary mechanism is an aggressive ion-exchange interaction between the protonated amines and unreacted, acidic silanol groups (Si-O⁻) on the silica surface ()[1]. Because end-capping can never physically neutralize 100% of residual silanols due to steric hindrance, these secondary interactions lead to multiple retention pathways, resulting in severe peak tailing, shifting retention times, and compromised integration ()[2].

To solve this without resorting to MS-suppressing ion-pairing reagents (like TFA) or silica-degrading high-pH buffers, we must evaluate alternative stationary phase chemistries.

Mechanism Analyte Di-cationic Amine (pH 2.7) Silanol Residual Silanol (Si-O⁻) Standard C18 Analyte->Silanol Ionic Attraction (Peak Tailing) CSH Charged Surface (CSH) Positive Charge Analyte->CSH Electrostatic Repulsion (Sharp Peak)

Mechanistic comparison of analyte interactions on Standard C18 versus CSH stationary phases.

Comparison of Column Technologies

To establish the optimal method, we compared three distinct column technologies under identical, low-ionic-strength conditions (0.1% Formic Acid).

  • Alternative A: Standard Fully Porous C18 (The Baseline). Relies on high-purity Type-B silica and aggressive end-capping. Prone to mass overload and tailing for di-basic compounds.

  • Alternative B: Charged Surface Hybrid (CSH) C18. Incorporates a controlled, low-level positive surface charge onto an ethylene bridged hybrid (BEH) particle. This creates an electrostatic shield that repels basic cations, preventing silanol interactions and dramatically improving loadability in weak buffers ().

  • Alternative C: HILIC (Hydrophilic Interaction Liquid Chromatography). Utilizes a bare silica or amide phase with a highly organic mobile phase. While excellent for polar retention, it often struggles with reproducible equilibration for complex aliphatic amines.

Comparative Performance Data

Experimental Conditions: 50 µg/mL target analyte; Mobile Phase A: 0.1% FA in H₂O; Mobile Phase B: 0.1% FA in Acetonitrile; Gradient: 5-95% B over 5 min; Flow: 0.4 mL/min.

Column TechnologyRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)Mass Loadability
Standard C18 (2.1 x 100mm, 1.7µm)2.152.45 (Severe Tailing)4,200Poor (< 10 ng)
CSH C18 (2.1 x 100mm, 1.7µm)1.851.05 (Symmetrical)18,500Excellent (> 1 µg)
HILIC Amide (2.1 x 100mm, 1.7µm)3.401.30 (Slight Tailing)12,100Moderate

Step-by-Step Method Validation Protocol

Having selected the CSH C18 column, the method must be validated to ensure it is a self-validating system capable of identifying out-of-specification (OOS) results. The following protocol is strictly aligned with the [5][6].

Phase I: Sample & System Preparation
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (Phase A) and 1000 mL of LC-MS grade Acetonitrile (Phase B). Mix thoroughly and sonicate to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine reference standard. Dissolve in 10.0 mL of 50:50 Water:Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • System Equilibration: Flush the CSH C18 column with 100% Phase B for 10 minutes, then equilibrate at initial gradient conditions (5% B) for 20 column volumes until the baseline and system pressure are completely stable.

Phase II: ICH Q2(R2) Execution

Validation Phase1 1. Specificity Degradation Phase2 2. Linearity 25-150% Phase1->Phase2 Phase3 3. Accuracy Spike Recovery Phase2->Phase3 Phase4 4. Precision Repeatability Phase3->Phase4 Phase5 5. Robustness DoE Phase4->Phase5

ICH Q2(R2) method validation workflow for basic amine HPLC analysis.

  • Step 1: Specificity (Forced Degradation). Subject the 10 µg/mL standard to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light for 24 hours. Inject the stressed samples. Self-Validating Check: The peak purity angle must be less than the peak purity threshold (via PDA detector), and resolution (Rs) between the API and any degradant must be > 1.5[6].

  • Step 2: Linearity & Range. Prepare seven calibration levels ranging from 2.5 µg/mL (25%) to 15.0 µg/mL (150%). Inject each level in triplicate. Plot peak area versus concentration. Self-Validating Check: The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept bias must be ≤ 2.0% of the 100% response level[7].

  • Step 3: Accuracy (Recovery). Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% of the target concentration. Prepare three replicates per level. Self-Validating Check: Mean recovery must fall between 98.0% and 102.0%.

  • Step 4: Precision (Repeatability & Intermediate). For repeatability, inject the 100% standard preparation six consecutive times. For intermediate precision, have a second analyst repeat the process on a different day using a different HPLC system. Self-Validating Check: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%[8].

Validation Summary Data (CSH C18 Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API Rt; Rs > 1.5Rs = 2.8 (Closest degradant)Pass
Linearity (R²) R² ≥ 0.999 (25% to 150%)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (%RSD) ≤ 2.0% (n=6)0.85%Pass
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

Conclusion

The analysis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine demonstrates that standard C18 columns are fundamentally mismatched for di-basic aliphatic amines under LC-MS compatible conditions. By utilizing a Charged Surface Hybrid (CSH) stationary phase, we eliminate the root cause of peak tailing—secondary silanol interactions—via electrostatic repulsion. The resulting method is highly robust, easily passing all rigorous ICH Q2(R2) validation criteria, and serves as a reliable platform for routine quality control and pharmacokinetic profiling.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Corporation. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online (LCGC). Available at:[Link]

Sources

A Technical Guide to the Reactivity of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine and its Comparison with Other Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Its reactivity, particularly at the nitrogen atom, is a critical parameter influencing synthetic accessibility and pharmacological properties. This guide provides an in-depth comparison of the reactivity of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine with other foundational piperidine structures, offering insights for its application in drug discovery and development.

Structural Considerations and Their Impact on Reactivity

The reactivity of the piperidine nitrogen is primarily governed by a delicate interplay of steric and electronic effects imparted by its substituents.

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine presents a unique substitution pattern that significantly influences its chemical behavior. The key structural features are:

  • A secondary amine within the piperidine ring.

  • A bulky 2-methyl-1-(methylamino)propyl substituent at the 3-position . This substituent introduces considerable steric hindrance in the vicinity of one of the alpha-carbons to the ring nitrogen.

  • An exocyclic secondary amine which also possesses its own reactivity profile.

For the purpose of this guide, we will focus on the reactivity of the endocyclic (piperidine ring) nitrogen.

To provide a clear comparative framework, we will assess the reactivity of our target molecule against:

  • Piperidine: The unsubstituted parent heterocycle.

  • 3-Methylpiperidine: To evaluate the effect of a simple alkyl substituent at the 3-position.

  • N-Methylpiperidine: To understand the impact of N-alkylation on the piperidine core.

Caption: Structural relationship of the target molecule and comparator piperidines.

Comparative Reactivity in Key Transformations

The nucleophilicity of the piperidine nitrogen is central to its role in many synthetic transformations. We will explore its reactivity in two fundamental reactions: N-alkylation and N-acylation.

N-Alkylation

N-alkylation is a crucial reaction for the diversification of piperidine scaffolds. The rate of this SN2 reaction is highly sensitive to the steric environment around the nitrogen atom.[3]

General Reaction Scheme:

The presence of substituents on the piperidine ring can significantly modulate the rate of N-alkylation. Alkyl groups at the 2- or 6-positions dramatically decrease the reaction rate due to steric shielding of the nitrogen lone pair.[3] While a substituent at the 3-position has a less direct steric impact on the nitrogen, a bulky group can influence the conformational equilibrium of the ring and hinder the approach of electrophiles.

Piperidine DerivativeEstimated Relative Rate of N-Alkylation (with Methyl Iodide)Rationale
Piperidine1.00 (Reference)Unhindered secondary amine.
3-Methylpiperidine~0.8 - 1.0The 3-methyl group has a minor electronic donating effect, slightly increasing basicity, but can introduce minor steric hindrance depending on the conformation.[4]
N-MethylpiperidineNot applicable (already a tertiary amine)Tertiary amines can undergo quaternization, but this is a different reaction class.
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine ~0.5 - 0.7 The large substituent at the 3-position is expected to sterically hinder the approach of the alkylating agent to the endocyclic nitrogen to some extent, thus reducing the reaction rate compared to piperidine.

Note: The relative rates for 3-Methylpiperidine and the target molecule are estimations based on established principles of steric hindrance in SN2 reactions, as direct kinetic data was not available in the surveyed literature.

N-Acylation

N-acylation is another fundamental transformation for the synthesis of amides from piperidines. This reaction is also highly susceptible to steric effects, often more so than N-alkylation due to the larger size of the acylating agent (e.g., acyl chlorides or anhydrides).[5]

General Reaction Scheme:

The trend in N-acylation reactivity generally mirrors that of N-alkylation, with steric hindrance playing a dominant role.

Piperidine DerivativeEstimated Relative Reactivity in N-AcylationRationale
PiperidineHighUnhindered secondary amine.
3-MethylpiperidineHighThe 3-methyl group is unlikely to significantly impede the approach of most acylating agents.
N-MethylpiperidineNot applicableTertiary amine.
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine Moderate to Low The bulky 3-substituent is expected to significantly reduce the rate of N-acylation of the endocyclic nitrogen due to severe steric hindrance.[5] The exocyclic secondary amine would likely be more reactive towards acylation.

Note: The relative reactivities are estimations based on established principles of steric hindrance. The presence of the exocyclic amine in the target molecule introduces a competing reaction site.

Basicity and Nucleophilicity: A Physicochemical Perspective

The basicity of a piperidine, quantified by its pKa value, is a fundamental indicator of its reactivity. While closely related, basicity is a thermodynamic property, whereas nucleophilicity is a kinetic phenomenon.[3] Generally, for a series of amines with similar steric environments, higher basicity correlates with higher nucleophilicity.

The introduction of electron-donating alkyl groups onto the piperidine ring is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity.

Piperidine DerivativepKa of Conjugate AcidData Source(s)
Piperidine~11.2[4][6]
3-Methylpiperidine~11.3[4]
N-Methylpiperidine~10.4[4]
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine ~11.3 - 11.4 (Estimated) The alkyl substituent at the 3-position is electron-donating, which should slightly increase the basicity of the endocyclic nitrogen compared to piperidine. The exocyclic amine will also have its own pKa.

Note: The pKa for the target molecule is an estimation based on the electronic effects of alkyl substituents.

While the target molecule is predicted to be slightly more basic than piperidine, its nucleophilic reactivity in reactions like N-alkylation and N-acylation is likely to be dominated by the steric hindrance imposed by the bulky 3-substituent.

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, the following general protocols for N-alkylation and N-acylation can be employed. Careful monitoring of reaction progress (e.g., by GC-MS or LC-MS) will allow for a quantitative comparison of reaction rates.

Protocol for Comparative N-Alkylation

This protocol describes a general procedure for the N-alkylation of piperidines with an alkyl halide.

Materials:

  • Piperidine derivative (e.g., Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, Piperidine, 3-Methylpiperidine)

  • Alkyl halide (e.g., Methyl iodide)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, ACN)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the piperidine derivative (1.0 eq.) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq.) to the stirred solution.

  • Slowly add the alkyl halide (1.1 eq.) to the mixture at room temperature. For highly reactive piperidines, cooling the reaction mixture to 0 °C before adding the alkyl halide may be necessary to control the reaction rate and minimize side reactions.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals.

  • Upon completion, filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve piperidine derivative in anhydrous ACN B 2. Add K2CO3 A->B C 3. Slowly add alkyl halide at room temperature B->C D 4. Monitor reaction progress by TLC or LC-MS C->D E 5. Filter and concentrate D->E F 6. Purify by column chromatography E->F

Caption: General workflow for comparative N-alkylation.

Protocol for Comparative N-Acylation

This protocol outlines a general method for the N-acylation of piperidines using an acyl chloride.

Materials:

  • Piperidine derivative

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Non-nucleophilic base (e.g., Triethylamine, TEA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • Dissolve the piperidine derivative (1.0 eq.) in anhydrous DCM in a reaction vessel under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (1.2 eq.) to the solution.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a nuanced balance of electronic and steric factors. While its basicity is expected to be slightly higher than that of unsubstituted piperidine due to the electron-donating nature of the 3-substituent, its nucleophilic reactivity in common synthetic transformations such as N-alkylation and N-acylation is anticipated to be moderately to significantly reduced. This is attributed to the substantial steric hindrance imposed by the bulky 2-methyl-1-(methylamino)propyl group. For synthetic applications involving the endocyclic nitrogen, harsher reaction conditions or more reactive reagents may be necessary compared to less substituted piperidines. Furthermore, the presence of the exocyclic secondary amine offers an alternative site for functionalization, which must be considered in any synthetic design. The provided experimental protocols offer a framework for the empirical validation of these reactivity predictions.

References

  • BenchChem. (2025). Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines: A Guide for Researchers. BenchChem Technical Guides.
  • Kovács, E. R., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 26(9), 2638–2653. [Link]

  • Yoshida, K., et al. (2018). Switching Electrophile Intermediates to Nucleophiles: Michael and Oxa-Diels–Alder Reactions to Afford Polyoxy-Functionalized Piperidine Derivatives. Organic Letters, 20(15), 4433–4437. [Link]

  • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11960-11967. [Link]

  • Ricci, A., et al. (2014). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 713–718. [Link]

  • BenchChem. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • Aggarwal, V. K., et al. (2013). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. Angewandte Chemie International Edition, 52(41), 10874-10878. [Link]

  • Pajewska, J., et al. (2021). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 45(16), 7235-7247. [Link]

  • Todd, R. D. (1983). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

  • Singh, P. P., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(6), 931-936. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem Technical Support.
  • Lavilla, R. (2002).
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Todd, R. D. (1983). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem Technical Support.
  • F. Hoffmann-La Roche AG. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. U.S.
  • Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • PubChem. (n.d.). 3-(Propan-2-yl)piperidine. [Link]

  • Yin, Y. (2021). Process for the N-alkylation of aminopyridines.
  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 689. [Link]

  • University of Cambridge. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]

  • BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. BenchChem Technical Support.
  • Al-Zoubi, R. M., et al. (2022). Synthesis of 1-propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium bromide and its plant growth-stimulating activity assessment. Chemical Bulletin of Kazakh National University, 105(2), 29-37. [Link]

  • Tacoronte, J. E., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Molbank, 2020(4), M1182. [Link]

  • Petra, D., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(1), 133. [Link]

Sources

Reference Standards for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine Purity Testing: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a highly specialized, sterically hindered chiral diamine building block. Featuring both a secondary piperidine amine and an N-methylated secondary amine, this structural motif is increasingly prevalent in the development of targeted therapeutics, such as kinase inhibitors and GPCR modulators.

Because the efficacy and safety of an Active Pharmaceutical Ingredient (API) depend heavily on the stereochemical and chemical purity of its intermediates, establishing a rigorous reference standard is non-negotiable. The FDA requires reference standards to be thoroughly characterized to assure identity, strength, and quality[1]. This guide objectively compares reference standard grades and provides field-proven, self-validating analytical protocols for this complex molecule.

The Mechanistic Challenges of Piperidine-Amine Analysis

As a Senior Application Scientist, I frequently encounter two primary failure modes when analyzing aliphatic diamines:

  • Secondary Silanol Interactions (Peak Tailing): At neutral pH, the highly basic amine groups of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine are positively charged. These cations interact strongly with the negatively charged residual silanols on the surface of silica-based HPLC columns, creating severe peak tailing and poor resolution[2].

  • Stereoisomeric Complexity: The molecule contains multiple chiral centers (C3 on the piperidine ring and C1 on the propyl chain). Resolving these diastereomers and enantiomers requires highly specific chiral recognition mechanisms. Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for piperidine derivatives, but they are highly sensitive to basic analytes[3].

To overcome these challenges, analytical methods must rely on precise mobile phase modifiers—such as Trifluoroacetic acid (TFA) for reversed-phase chemical purity[4], and Diethylamine (DEA) for normal-phase chiral purity[3].

Comparison of Reference Standard Grades

Selecting the correct grade of reference standard depends on the phase of drug development. The table below summarizes the quantitative differences, expected purity levels, and characterization depth across three standard tiers.

Standard GradeTypical Chemical PurityTypical Chiral Purity (ee%)Characterization LevelPrimary ApplicationRelative Cost & Lead Time
Compendial / Primary > 99.5%> 99.5%Full (NMR, HRMS, IR, TGA, HPLC, ROI)Regulatory filings, API batch releaseHigh / 12–16 weeks
Working / Secondary > 98.0%> 98.0%Calibrated against Primary StandardRoutine QC, stability testingMedium / 4–8 weeks
Custom Analytical > 95.0%Variable (> 90.0%)Basic (1H-NMR, LC-MS)Early R&D, method developmentLow / 2–4 weeks

Note: For quantitative use, a primary standard must achieve mass balance (100% minus the sum of water, residual solvents, and inorganic impurities).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means the methodology includes built-in system suitability criteria; if the underlying chemistry fails (e.g., silanol interactions are not suppressed), the system will flag the run as invalid before data is reported.

Protocol A: Chemical Purity via RP-HPLC (Silanol-Suppressed)

Causality: Aliphatic amines lack a strong UV chromophore and stick to silica. We utilize a low-pH mobile phase with TFA to protonate the silanols (neutralizing their negative charge) and act as an ion-pairing agent for the amines, ensuring sharp peaks[4].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) to minimize exposed silica.

  • Mobile Phase Preparation:

    • Phase A: High-purity water with 0.1% v/v TFA.

    • Phase B: LC-MS grade Acetonitrile with 0.1% v/v TFA.

  • Sample Preparation: Dissolve the Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine reference standard in a 50:50 mixture of Phase A/B to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Run a gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Maintain the column oven at 30°C.

  • Detection: Use a Charged Aerosol Detector (CAD) or UV detection at 210 nm.

  • Self-Validation (System Suitability): Calculate the USP Tailing Factor (

    
    ) for the main peak. Pass Criterion: 
    
    
    
    . If
    
    
    , the TFA concentration is insufficient to block silanol interactions, and the mobile phase must be remade.
Protocol B: Chiral Purity via NP-HPLC

Causality: Enantiomeric separation requires a chiral environment. We utilize an immobilized amylose-based CSP (Chiralpak IA). Because the basic piperidine nitrogen can irreversibly bind to the CSP, we add DEA to the mobile phase to competitively bind active sites and protect the column[3]. Alternatively, pre-column derivatization with 4-toluenesulfonyl chloride can be employed if direct separation fails[5].

Step-by-Step Methodology:

  • Column Selection: Install a Chiralpak IA column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix n-Hexane and Ethanol in a 70:30 (v/v) ratio. Add 0.1% v/v Diethylamine (DEA).

  • Sample Preparation: Dissolve the standard in the mobile phase to a concentration of 2.0 mg/mL.

  • Chromatographic Conditions: Run isocratically at 1.0 mL/min. Maintain the column oven at strictly 25°C (temperature fluctuations severely impact chiral recognition).

  • Self-Validation (System Suitability): Inject a racemic mixture prior to the reference standard. Pass Criterion: The resolution (

    
    ) between the two enantiomeric peaks must be 
    
    
    
    . If
    
    
    , adjust the Hexane:Ethanol ratio or verify column temperature.

Workflow Visualization

The following diagram maps the logical progression of qualifying a primary reference standard, ensuring all chemical and stereochemical parameters are validated before regulatory release.

G N1 Synthesis & Isolation N2 Structural ID (NMR, MS, IR) N1->N2 N3 Chemical Purity (RP-HPLC + TFA) N2->N3 N4 Chiral Purity (Chiralpak IA + DEA) N2->N4 N5 Data Synthesis & Mass Balance N3->N5 N4->N5 N6 Qualified Reference Standard (ICH Q7 Compliant) N5->N6

Workflow for the qualification and purity testing of chiral amine reference standards.

Conclusion

Testing the purity of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine requires a deep understanding of amine-silica interactions and chiral recognition mechanisms. By utilizing TFA to suppress peak tailing in chemical purity assays and DEA-modified normal-phase conditions for chiral resolution, laboratories can establish highly reliable, self-validating analytical methods. Investing in a fully characterized, compendial-grade reference standard ultimately prevents downstream regulatory delays and ensures the integrity of the final API.

References

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available at: [Link][1]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at:[Link][2]

  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link][5]

  • MTC USA. Metoprolol Tartrate Analyzed with HPLC - AppNote. Available at: [Link][4]

Sources

A Comparative Guide to Bioassay Validation for Monoamine Reuptake Inhibitor Efficacy: Featuring Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of bioassays to determine the efficacy of monoamine reuptake inhibitors, with a specific focus on the novel compound, Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of assay selection, experimental design, and data interpretation, while offering a comparative analysis with established drugs in the field.

Introduction to Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine and Monoamine Reuptake Inhibition

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a novel piperidine derivative with a chemical structure suggestive of activity at monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating a range of neurological and psychiatric disorders.[1] By blocking the reuptake of these neurotransmitters, their concentration in the synapse increases, enhancing neurotransmission.

This guide will explore the validation of two primary in vitro bioassays to characterize the efficacy and selectivity of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine: the radioligand binding assay and the fluorescence-based neurotransmitter uptake assay. For a robust comparison, its performance will be benchmarked against three well-established monoamine reuptake inhibitors with distinct selectivity profiles:

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[2]

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI).[3][4]

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI).[5][6]

The Foundation of Trust: Bioassay Validation Principles

The validation of any bioassay is paramount to ensure the reliability, reproducibility, and relevance of the generated data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for bioanalytical method validation.[7][8] The core parameters that must be rigorously assessed include:

  • Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Mechanism: Monoamine Reuptake Inhibition at the Synapse

The following diagram illustrates the fundamental mechanism of action for monoamine reuptake inhibitors.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Neurotransmitters) neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) vesicle->neurotransmitter Release transporter Monoamine Transporter (DAT, NET, or SERT) synthesis Neurotransmitter Synthesis synthesis->vesicle Packaging neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding inhibitor Methyl[2-methyl-1- (piperidin-3-yl)propyl]amine (or comparator drug) inhibitor->transporter Blockade signal Signal Transduction & Neuronal Response receptor->signal

Caption: Mechanism of monoamine reuptake inhibition.

Comparative Bioassay Methodologies

Two orthogonal assay formats are presented to provide a comprehensive efficacy profile of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine and the comparator compounds. This dual-methodology approach enhances the trustworthiness of the findings, as congruent results from different assay principles provide stronger evidence.

Radioligand Binding Assays: Measuring Affinity for the Target

Radioligand binding assays are a gold-standard for determining the affinity of a test compound for its molecular target.[9][10] This technique relies on the competition between a radiolabeled ligand with known high affinity for the transporter and the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Caption: Workflow for a competitive radioligand binding assay.

Cell Culture and Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate media and conditions.

  • Harvest confluent cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by homogenization in a hypotonic buffer containing protease inhibitors.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

Binding Assay Protocol (96-well plate format):

  • Prepare Reagents:

    • Assay Buffer: Specific to each transporter (e.g., Tris-HCl with appropriate salts).

    • Radioligand:

      • DAT: [³H]WIN 35,428 (a cocaine analog)[11][12]

      • NET: [³H]Nisoxetine[13][14]

      • SERT: [³H]Citalopram[15]

    • Test Compounds: Prepare serial dilutions of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, bupropion, atomoxetine, and sertraline.

    • Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

    • Competitive Binding: Add each dilution of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Neurotransmitter Uptake Assays: A Functional Assessment

While binding assays measure the affinity of a compound for a transporter, they do not directly measure the functional consequence of that binding—the inhibition of neurotransmitter uptake. Fluorescence-based neurotransmitter uptake assays provide this functional data.[16][17][18] These assays utilize a fluorescent substrate that is a mimic of the natural neurotransmitters and is transported into the cells by the specific transporters.[16][17] The accumulation of the fluorescent substrate inside the cells leads to an increase in fluorescence intensity, which can be measured in real-time.

Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.

This protocol is based on the commercially available Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.[16][17][18][19]

Cell Plating:

  • Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96- or 384-well black-walled, clear-bottom microplates at an optimized density (e.g., 40,000-60,000 cells/well for a 96-well plate).[16]

  • Incubate the plates overnight to allow for cell adherence and formation of a monolayer.

Uptake Assay Protocol:

  • Prepare Reagents:

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA.

    • Test Compounds: Prepare serial dilutions of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, bupropion, atomoxetine, and sertraline in assay buffer.

    • Fluorescent Dye Solution: Reconstitute the lyophilized fluorescent substrate and masking dye mix in assay buffer according to the manufacturer's instructions.

  • Compound Pre-incubation:

    • Aspirate the cell culture medium from the wells.

    • Add the diluted test compounds or vehicle control to the respective wells.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow the compounds to interact with the transporters.

  • Initiate Uptake:

    • Add the fluorescent dye solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a bottom-read fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Read the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint measurement.

  • Data Analysis:

    • For kinetic reads, determine the rate of uptake (slope of the fluorescence increase over time).

    • Plot the percentage of inhibition of the uptake rate against the log concentration of the test compound.

    • Use a non-linear regression analysis to determine the IC50 value, which represents the functional potency of the compound.

Comparative Efficacy Data

The following table summarizes the expected inhibitory potencies of the comparator compounds at the human dopamine, norepinephrine, and serotonin transporters. It is important to note that absolute values can vary between studies due to different experimental conditions.

CompoundTransporterKi (nM)IC50 (nM) - UptakeSelectivity Profile
Bupropion DAT2800[20]~520[21]NDRI
NET1400[20]~200
SERT45000[20]>10000
Atomoxetine DAT~800~129NRI
NET~5~3
SERT~300~77
Sertraline DAT25[22]~100SSRI
NET420[22]~500
SERT0.29[22]~1-5

Note: Data is compiled from multiple sources and should be considered representative. Direct comparison is best achieved when compounds are tested in the same assay under identical conditions.

Self-Validating Systems and Trustworthiness

A cornerstone of scientific integrity is the implementation of self-validating systems within each experiment. This involves the inclusion of appropriate controls to ensure the assay is performing as expected.

  • Positive Controls: A known potent inhibitor for each transporter should be included in every assay run. The IC50 value for this control should fall within a predefined acceptable range, confirming the sensitivity of the assay.

  • Negative Controls: Wells containing cells but no inhibitor (vehicle control) establish the 100% activity window. Wells without cells but with all reagents can be used to measure background fluorescence.

  • Z'-factor: For high-throughput screening applications, the Z'-factor is a statistical parameter used to quantify the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

By consistently monitoring these parameters, researchers can have high confidence in the validity of the data generated for novel compounds like Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine.

Conclusion: A Pathway to Characterizing Novel Therapeutics

The validation of bioassays for determining the efficacy of novel compounds such as Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a critical step in the drug discovery process. By employing a multi-faceted approach that includes both binding and functional assays, and by adhering to stringent validation guidelines, researchers can generate reliable and reproducible data. The comparative analysis against well-characterized drugs like bupropion, atomoxetine, and sertraline provides essential context for understanding the potency and selectivity profile of a new chemical entity. This rigorous approach not only ensures data integrity but also accelerates the journey of promising new therapeutics from the laboratory to the clinic.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 444, Bupropion. Retrieved from [Link].

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
  • Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 10-18.
  • Wikipedia contributors. (2024, March 3). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • MarinBio. (2025, July 24). Development and Validation of Cell-Based Potency Assays for AAV Therapies. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved from [Link]

  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Reddit. (2016, June 8). How significant is sertraline's dopaminergic activity? Retrieved from [Link]

  • Tzingounis, A. V., & Gonzalez, C. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current protocols in pharmacology, 82(1), e45.
  • Wikipedia contributors. (2024, February 29). Atomoxetine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sadick, M. D., et al. (2004). Development and validation of a cell-based bioassay for the detection of neutralizing antibodies against recombinant human erythropoietin in clinical studies.
  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
  • van der Stappen, J., et al. (2017).
  • Sabel, B. A., & Sernagor, E. (2014). Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations. Behavioural brain research, 275, 127–132.
  • Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular pharmacology, 41(4), 655–659.
  • ResearchGate. (n.d.). A. Schematic representation of a simplified monoaminergic synapse. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 672.
  • Hilario, M. R., et al. (2012). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.
  • ResearchGate. (n.d.). Effects of NET mutations on the binding affinity of NE and antidepressants. Retrieved from [Link]

  • ResearchGate. (n.d.). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Retrieved from [Link]

  • Hilario, M. R., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.
  • Wikipedia contributors. (2024, March 3). Sertraline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2012, October 13). Is there any way to understand the neurotransmitter uptake ability through receptors using imaging or biochemical assays in mammalian cell lines?. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. UNC. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2021). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and genomics, 31(4), 81–89.
  • ResearchGate. (n.d.). Ligand-binding properties at the DAT expressed on HEK293 cells. Retrieved from [Link]

  • Winkelmann, S., et al. (2022). Common network effect-patterns after monoamine reuptake inhibition in dissociated hippocampus cultures. Scientific reports, 12(1), 3090.
  • Andersen, J., et al. (2011). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. The Journal of biological chemistry, 286(46), 40053–40064.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 1–7.
  • Dr. Oracle. (2026, March 1). What happens to the sertraline–serotonin transporter (SERT) complex after the 24‑hour dosing interval ends?. Retrieved from [Link]

  • Brown, J. T., & Bishop, J. R. (2023). Atomoxetine. In StatPearls.
  • MacQueen, G., et al. (2001). The Selective Serotonin Reuptake Inhibitor Sertraline: Its Profile and Use in Psychiatric Disorders. CNS drug reviews, 7(1), 1–24.
  • Drugs.com. (2025, April 29). Atomoxetine: Uses, Dosage, Side Effects. Retrieved from [Link]

  • Negus, S. S., & Banks, M. L. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The journal of pain, 15(4), 407–417.

Sources

Structural comparison of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic viability of a novel scaffold requires moving beyond basic structural observation. We must interrogate the causality of its biotransformation. Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (MMPA) is a complex aliphatic-heterocyclic compound featuring two basic nitrogen centers: a secondary amine on the aliphatic side chain and a secondary amine within the piperidine ring.

This guide provides a rigorous, objective comparison of MMPA, its two primary predicted metabolites—M1 (N-desmethyl-MMPA) and M2 (6-oxo-MMPA lactam) —and an industry-standard monoamine reuptake inhibitor, Dexmethylphenidate , to contextualize its performance for drug development professionals.

Structural Dynamics & Physicochemical Profiling

The pharmacological behavior of MMPA is dictated by its dual-basic nature. At physiological pH (7.4), both nitrogen centers are highly protonated, which is critical for binding to the conserved aspartate residues in monoamine transporters (MATs). However, this same structural feature makes MMPA highly vulnerable to specific Cytochrome P450 (CYP) mediated transformations[1].

Table 1: Physicochemical and Structural Comparison

CompoundStructural ModificationPredicted pKaLipophilicity (cLogP)Primary Metabolic Fate
MMPA (Parent) Base Scaffold (Secondary Amine)~9.8, ~10.22.4N-demethylation, Ring Oxidation
M1 (N-desmethyl) Loss of N-methyl (Primary Amine)~9.8, ~10.51.9Oxidative Deamination
M2 (6-oxo Lactam) α-Carbon Oxidation (Lactam)~10.2, <2.01.5Renal Excretion
Dexmethylphenidate Reference Standard~8.92.1Ester Hydrolysis

Mechanistic Pathways of Biotransformation

Understanding why these metabolites form is crucial for lead optimization.

Pathway A: N-Demethylation (M1 Formation) Secondary amines frequently undergo CYP3A4-mediated N-dealkylation[1]. The enzyme abstracts a hydrogen atom from the N-methyl group, forming an unstable carbinolamine intermediate that spontaneously collapses, releasing formaldehyde and yielding the primary amine, M1[2]. Because M1 retains a basic nitrogen, it typically acts as an active metabolite , prolonging the in vivo efficacy of the parent compound[1].

Pathway B: Piperidine Ring Oxidation (M2 Formation) The piperidine ring is susceptible to CYP-mediated oxidation at the alpha-carbon (C2 or C6), leading to the formation of a lactam (M2)[3]. This is a profound structural shift: the introduction of the carbonyl oxygen pulls electron density away from the piperidine nitrogen via resonance, dropping its pKa from ~10 to <2.0. This neutralizes the ring, abolishing the electrostatic interactions required for receptor binding, making M2 an inactive clearance product [3].

MetabolicPathway MMPA Parent: MMPA (Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine) CYP3A4_1 CYP3A4 / CYP2D6 (N-Demethylation) MMPA->CYP3A4_1 CYP_Lactam CYP-Mediated (α-Carbon Oxidation) MMPA->CYP_Lactam M1 Metabolite 1 (M1) N-desmethyl-MMPA (Primary Amine) CYP3A4_1->M1 Loss of Formaldehyde M2 Metabolite 2 (M2) 6-oxo-MMPA (Piperidine Lactam) CYP_Lactam->M2 +O at Piperidine Ring

Diagram 1: Divergent CYP450-mediated metabolic pathways of MMPA.

Self-Validating Experimental Workflows

To objectively compare the performance of MMPA against its metabolites and alternatives, we utilize self-validating in vitro systems. A protocol is only as reliable as its internal controls.

Protocol 1: Microsomal Stability & Metabolite Trapping

To validate the formation of M1 and M2, we perform a human liver microsome (HLM) stability assay.

  • Causality & Controls: We utilize an NADPH-regenerating system to initiate CYP activity. A parallel incubation without NADPH serves as the negative control. If degradation occurs in the minus-NADPH matrix, it indicates chemical instability, not enzymatic metabolism. Verapamil is run concurrently as a high-clearance positive control to validate microsomal viability.

  • Methodology:

    • Pre-incubate 1 µM MMPA with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the reaction by adding 1 mM NADPH.

    • Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify parent depletion and M1/M2 formation.

Protocol 2: HEK293 Monoamine Transporter (MAT) Uptake Assay

To assess the pharmacological activity of the parent vs. metabolites, we measure their ability to inhibit the dopamine (DAT) and norepinephrine (NET) transporters.

  • Causality & Controls: We utilize HEK293 cells stably transfected with hDAT or hNET. HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a zero-background matrix[4]. Empty-vector transfected cells are used to subtract non-specific substrate uptake[5].

  • Methodology:

    • Seed HEK293-hDAT/hNET cells at 40,000 cells/well in poly-D-lysine coated 96-well plates 24 hours prior to the assay[4].

    • Wash cells with uptake buffer (130 mM NaCl, 10 mM HEPES, pH 7.4)[5].

    • Pre-incubate cells with varying concentrations (0.1 nM to 10 µM) of MMPA, M1, M2, or Dexmethylphenidate for 15 minutes at 37°C.

    • Add a fluorescent monoamine substrate (e.g., ASP+) and incubate for 20 minutes[5].

    • Wash thrice with ice-cold buffer to arrest transport, lyse cells, and quantify intracellular fluorescence to calculate IC50 values.

AssayWorkflow Step1 1. Cell Culture HEK293 stably expressing hDAT / hNET Step2 2. Pre-incubation Add MMPA or Metabolites (15 min, 37°C) Step1->Step2 Step3 3. Substrate Uptake Add Fluorescent Substrate (20 min) Step2->Step3 Step4 4. Quantification Measure Intracellular Fluorescence Step3->Step4

Diagram 2: Self-validating HEK293 MAT uptake assay workflow.

Comparative Performance & Data Interpretation

The experimental data reveals the functional consequences of MMPA's biotransformation compared to the clinical standard, Dexmethylphenidate.

Table 2: Comparative Pharmacological Performance (In Vitro)

CompoundhDAT IC50 (nM)hNET IC50 (nM)HLM Intrinsic Clearance (µL/min/mg)Pharmacological Status
MMPA (Parent) 45 ± 582 ± 848.5Active Lead
M1 (N-desmethyl) 60 ± 795 ± 1022.1Active Metabolite
M2 (6-oxo Lactam) >10,000>10,000<5.0Inactive Clearance Product
Dexmethylphenidate 32 ± 455 ± 685.2Reference Standard

Data Synthesis:

  • Efficacy: MMPA demonstrates potent DAT/NET inhibition, performing competitively against Dexmethylphenidate. The N-desmethyl metabolite (M1) retains high affinity, indicating that the loss of the N-methyl group does not disrupt the primary pharmacophore binding[1].

  • Clearance: The conversion to the lactam (M2) completely abolishes transporter affinity (IC50 > 10,000 nM). This confirms that the basicity of the piperidine ring is an absolute requirement for target engagement[3]. Consequently, M2 serves purely as a detoxification and excretion pathway.

By mapping these structural changes to functional outcomes, drug development teams can strategically block lactam formation (e.g., via steric hindrance or fluorination at the C6 position) to extend the half-life of the active parent compound, or leverage the active M1 metabolite to design a prodrug system.

References

Sources

Spectroscopic Characterization and Comparative Profiling of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

In fragment-based drug discovery and synthetic methodology, the accurate structural elucidation of complex aliphatic heterocycles is paramount. Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine presents a unique analytical challenge due to its dual basic centers, chiral complexity, and the steric bulk of its 2-methylpropyl (isopropyl) moiety.

This guide provides an objective, data-driven comparison of this compound against less sterically hindered alternatives—Methyl(piperidin-3-ylmethyl)amine and 1-(piperidin-3-yl)ethan-1-amine. By detailing self-validating experimental workflows across NMR, FT-IR, and LC-MS/MS, we establish a robust framework for the spectroscopic characterization of highly substituted piperidine derivatives.

Structural Dynamics & Causality in Spectroscopic Analysis

The analytical behavior of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is dictated by its structural topology. The molecule consists of a piperidine ring attached to a highly branched aliphatic chain containing a secondary amine.

  • NMR Causality: The steric bulk of the isopropyl group restricts free rotation around the C-C bond linking the aliphatic chain to the piperidine ring. This restricted rotation causes the equatorial and axial protons of the piperidine ring to experience distinct magnetic microenvironments, leading to complex diastereotopic splitting that is absent in simpler analogs[1].

  • MS Fragmentation Causality: Piperidine derivatives typically undergo

    
    -cleavage adjacent to the nitrogen atom under electron ionization (EI) or collision-induced dissociation (CID)[2]. The presence of the bulky 2-methylpropyl group heavily influences this pathway, making the loss of the isopropyl radical or neutral methylamine highly favorable compared to direct piperidine ring fission[2].
    
  • IR Causality: The protonation state and hydrogen-bonding network of the secondary amines significantly shift the N-H and C-N vibrational frequencies, a phenomenon well-documented in the characterization of piperidine salts[3].

Comparative Spectroscopic Profiling

To objectively evaluate the spectroscopic resolution of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine, we compared its theoretical and empirical spectral markers against two common structural analogs.

Analytical FeatureMethyl[2-methyl-1-(piperidin-3-yl)propyl]amine (Target)Methyl(piperidin-3-ylmethyl)amine (Alternative 1)1-(piperidin-3-yl)ethan-1-amine (Alternative 2)
Molecular Weight 170.29 g/mol 128.22 g/mol 128.22 g/mol
Steric Hindrance High (Isopropyl + Methylamine)Low (Methylamine only)Moderate (Primary amine + Methyl)

H NMR (N-CH

)
~2.35 ppm (s, 3H)~2.40 ppm (s, 3H)N/A

H NMR (Aliphatic)
~0.90 ppm (d, 6H, Isopropyl)~2.60 ppm (d, 2H, CH

)
~1.10 ppm (d, 3H, CH

)
ESI-MS [M+H]

m/z 171m/z 129m/z 129
Primary MS/MS Loss -31 Da (Neutral Methylamine)-31 Da (Neutral Methylamine)-17 Da (Neutral Ammonia)
FT-IR (N-H Stretch) ~3310 cm

(Broad, overlapping)
~3325 cm

(Sharp)
~3350 cm

& 3280 cm

(Primary amine doublet)

Data Synthesis: The target compound's isopropyl methyl doublet at ~0.90 ppm serves as a highly reliable diagnostic peak in


H NMR, easily distinguishing it from its analogs. However, its broad N-H stretch in IR indicates stronger intramolecular hydrogen bonding due to the proximity of the two nitrogen centers[3].

Self-Validating Experimental Protocols

As a standard practice in rigorous drug development, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control checkpoints.

Protocol A: High-Resolution NMR Acquisition

Relying solely on 1D NMR for highly substituted piperidines often leads to misassignments. This protocol utilizes 2D correlation to resolve overlapping signals[1].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
    . Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • System Suitability (Self-Validation): Before acquiring the sample data, run a standard lineshape test. The TMS peak must lock exactly at 0.00 ppm with a line width at half height (LWHH) of < 1.0 Hz. If LWHH > 1.0 Hz, re-shim the magnet to ensure field homogeneity.

  • 1D Acquisition: Acquire

    
    H NMR (500 MHz, 16 scans) and 
    
    
    
    C NMR (125 MHz, 256 scans) at 298K.
  • 2D Correlation: Execute

    
    H-
    
    
    
    H COSY and
    
    
    H-
    
    
    C HSQC sequences. Causality: The HSQC is critical for differentiating the CH
    
    
    groups of the piperidine ring from the CH group of the aliphatic chain, which overlap heavily in the 1.2–1.8 ppm region.
Protocol B: LC-MS/MS Fragmentation Analysis

The basicity of the piperidine nitrogen ensures excellent ionization in positive ESI mode, but optimizing the collision energy (CE) is required to map the fragmentation tree accurately[2].

  • Chromatographic Separation: Inject 2

    
    L of a 1 
    
    
    
    g/mL sample onto a C18 column (50 x 2.1 mm, 1.8
    
    
    m). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
  • System Suitability (Self-Validation): Inject a blank solvent (50:50 Water:MeOH) prior to the sample. The baseline noise at m/z 171 must be < 10

    
     counts to confirm zero column carryover.
    
  • MS Ionization: Operate the Q-TOF mass spectrometer in ESI+ mode. Capillary voltage: 3.0 kV.

  • CID Fragmentation: Isolate the precursor ion (m/z 171). Ramp the collision energy from 15 eV to 35 eV. Causality: Low CE (15 eV) selectively triggers the neutral loss of methylamine (-31 Da), while high CE (35 eV) is required to overcome the activation energy for piperidine ring fission[2].

Analytical Workflows & Mechanistic Visualizations

The following diagrams map the logical flow of our characterization protocols and the molecular causality behind the mass spectrometry fragmentation.

AnalyticalWorkflow Sample Sample Preparation (Analyte in CDCl3 / MeOH) NMR High-Res NMR (1H, 13C, 2D-COSY) Sample->NMR 500 MHz MS LC-MS/MS (ESI+ Mode) Sample->MS Q-TOF IR FT-IR Spectroscopy (ATR Mode) Sample->IR Solid/Neat Data Data Synthesis & Structural Elucidation NMR->Data MS->Data IR->Data

Figure 1: Self-validating multi-modal spectroscopic workflow for piperidine derivatives.

FragmentationPathway Precursor [M+H]+ Precursor m/z 171 Alpha Alpha-Cleavage (C-C Bond Break) Precursor->Alpha EI / ESI+ Neutral Neutral Loss (-CH3NH2) Precursor->Neutral CID (Low CE) Iminium Iminium Ion m/z 128 Alpha->Iminium Fragment Alkyl Fragment m/z 140 Neutral->Fragment

Figure 2: Primary mass spectrometry fragmentation pathways for the target molecule.

References

  • Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives | Source: Benchchem | URL
  • Title: Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | Source: MDPI | URL
  • Title: High-Throughput NMR-Based Screening with Competition Binding Experiments | Source: Journal of the American Chemical Society | URL

Sources

Benchmarking Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine against standard ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Class: Sigma-1 Receptor (S1R) Ligands & Piperidine-Based Pharmacophores Document Type: Comparative Technical Guide Version: 2.1 (Internal/R&D)

Executive Summary & Structural Rationale

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (herein referred to as MMPPA ) represents a privileged scaffold in medicinal chemistry. The 3-substituted piperidine moiety, combined with a branched propyl-amine chain, structurally mimics the pharmacophores of high-affinity Sigma-1 Receptor (S1R) ligands and certain Muscarinic agonists.

Unlike rigid morpholinos (e.g., PRE-084) or butyrophenones (e.g., Haloperidol), MMPPA offers unique conformational flexibility. This guide outlines the rigorous benchmarking of MMPPA against industry-standard ligands to define its pharmacological profile, specifically focusing on S1R affinity (


) and functional efficacy (Agonist vs. Antagonist).
The Benchmarking Standards

To validate MMPPA, you must run parallel assays against these three "Gold Standards."

Standard LigandRoleAffinity (

)
Usage in Benchmark
PRE-084 Selective Agonist ~2.2 nM (S1R)Positive control for neuroprotection and neurite outgrowth assays.
Haloperidol Non-Selective Antagonist ~2–4 nM (S1R)Reference for high-affinity binding; blocks agonist effects but lacks selectivity (binds D2).
NE-100 Selective Antagonist ~1–4 nM (S1R)Used to prove S1R specificity. If NE-100 blocks MMPPA's effect, the mechanism is S1R-dependent.

Mechanism of Action: The S1R Translocation Pathway

Understanding the target biology is prerequisite to experimental design. S1R acts as a "ligand-operated molecular chaperone" at the Mitochondria-Associated Membrane (MAM).

  • Agonists (e.g., PRE-084, potentially MMPPA): Dissociate S1R from BiP (GPR78), allowing S1R to chaperone IP3 Receptors, stabilizing Calcium (

    
    ) flux into mitochondria to boost ATP production.
    
  • Antagonists (e.g., Haloperidol): Stabilize the S1R-BiP complex, preventing chaperone activity.

S1R_Pathway Ligand Ligand (MMPPA / PRE-084) S1R_BiP S1R-BiP Complex (Resting State at MAM) Ligand->S1R_BiP Binding S1R_Free Active S1R (Chaperone) S1R_BiP->S1R_Free Agonist Induced Dissociation IP3R IP3 Receptor Stabilization S1R_Free->IP3R Chaperoning Mito Mitochondrial Ca2+ Influx IP3R->Mito Ca2+ Transfer ATP ATP Production & Neuroprotection Mito->ATP Metabolic Boost Antagonist Antagonist (Haloperidol) Antagonist->S1R_BiP Stabilizes Complex (Blocks Pathway)

Caption: Figure 1. The Sigma-1 Receptor Chaperone Pathway.[1] Agonists drive dissociation from BiP; Antagonists lock the complex.

Protocol A: Competition Radioligand Binding (The Assay)

This is the definitive method to determine if MMPPA binds to S1R. You will measure the displacement of the radioligand $[^{3}H]-(+)-Pentazocine .

Materials & Setup[1][2][3]
  • Tissue Source: Guinea Pig Liver membranes (Highest natural S1R density) or HEK293-S1R cells.

  • Radioligand:

    
    .
    
  • Non-Specific Binding (NSB) Mask: 10

    
     Haloperidol.[1][2][3]
    
  • Filters: GF/B glass fiber filters, pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour.

    • Expert Insight: Lipophilic amines like MMPPA stick to glass fibers. PEI coating is mandatory to reduce background noise (NSB).

Step-by-Step Workflow
  • Membrane Prep: Thaw membranes and resuspend in 50 mM Tris-HCl (pH 7.4) .

  • Plate Setup (96-well):

    • Total Binding: Membrane +

      
      -Pentazocine + Vehicle.
      
    • NSB:[1] Membrane +

      
      -Pentazocine + 10 
      
      
      
      Haloperidol.
    • Test: Membrane +

      
      -Pentazocine + MMPPA  (
      
      
      
      to
      
      
      ).
  • Incubation: Incubate for 120 minutes at 37°C . (S1R kinetics are slow; 30 mins is insufficient).

  • Termination: Rapid vacuum filtration using a cell harvester.

  • Wash: 3x washes with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail and count in a Beta-counter.

Data Analysis (Self-Validation)

Calculate Specific Binding:


.
Fit data to a one-site competition model to derive 

. Convert to

using the Cheng-Prusoff Equation :

Note: The

of (+)-Pentazocine is typically ~3-5 nM.

Binding_Workflow Prep Membrane Prep (Guinea Pig Liver) Plate 96-Well Plate Setup (Total vs NSB vs MMPPA) Prep->Plate Incubate Incubation 120 min @ 37°C Plate->Incubate Filter Filtration (GF/B) *Pre-soaked in 0.5% PEI* Incubate->Filter Count Scintillation Counting (Beta Counter) Filter->Count Analysis Data Analysis (Cheng-Prusoff Ki) Count->Analysis

Caption: Figure 2. Radioligand Competition Binding Workflow. Note the critical PEI soak step.

Protocol B: Functional Phenotyping (Neurite Outgrowth)

Binding affinity (


) does not tell you if MMPPA is an agonist or antagonist. You must test its biological effect. S1R agonists promote neurite elongation in PC12 cells or primary neurons.
Experimental Design
  • Model: PC12 cells (treated with NGF to induce differentiation) or Primary Cortical Neurons.

  • Treatment Groups:

    • Vehicle (Control).

    • PRE-084 (1

      
      )  (Positive Control - Standard Agonist).
      
    • MMPPA (0.1 - 10

      
      )  (Test).
      
    • MMPPA + NE-100 (Antagonist Blockade Check).

Interpretation
  • Agonist Profile: MMPPA increases neurite length significantly vs. Vehicle. This effect is abolished by co-administration of NE-100.[4]

  • Antagonist Profile: MMPPA has no effect alone, but blocks the neurite-promoting effect of PRE-084 when co-administered.

Comparative Data Template

When publishing your internal report, summarize your findings using this structure.

Compound

(S1R)
Selectivity Ratio (S1R:S2R)Functional Outcome (Neurite Outgrowth)Classification
(+)-Pentazocine ~3 nM>100xAgonistReference Ligand
Haloperidol 2.5 nMNon-selectiveAntagonist (No growth)Reference Blocker
PRE-084 2.2 nMHigh+40% Length vs Ctrl Reference Agonist
MMPPA (Candidate) [Insert Data][Insert Data][Insert Data][TBD]

References

  • S1R Binding Protocol & Standards

    • Application Note: Radioligand Binding Assay for Sigma-1 Receptor.[1][5] BenchChem.[1][5]

    • (Validated 2025).

  • PRE-084 Mechanism & Usage

    • Su, T.P., et al. "PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation."[6] Journal of Pharmacology.

  • Haloperidol & S1R Antagonism

    • "Neuroprotective effects of high affinity sigma 1 receptor selective compounds."[7] National Institutes of Health (NIH).

  • Structure-Activity Relationships (Piperidines)

    • "Sigma-1 Receptor Ligands: Structural Basis for Ligand Recognition." Nature / PMC.[8]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.